The table below summarizes the core chemical identity and known structural characteristics of Phenazolam:
| Property | Description |
|---|---|
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2] [3] |
| Systematic Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [3] |
| CAS Number | 87213-50-1 [1] [3] |
| Molecular Formula | C₁₇H₁₂BrClN₄ [1] [2] [3] |
| Molecular Weight | 387.7 g/mol [1] [2] [3] |
| Chemical Class | Triazolo-benzodiazepine derivative [1] [3] |
| Structural Features | Triazole ring fused to a benzodiazepine core; bromine substituent at the 8-position; chlorine atom on the 2-position phenyl ring [3] |
This compound is classified as a novel or designer benzodiazepine, defined as an emergent substance not used medicinally and often sourced from early drug discovery research [2] [4]. Its core structure includes a triazole ring fused to the diazepine ring, a characteristic of the potent triazolobenzodiazepine subclass (which also includes pharmaceuticals like triazolam and alprazolam) [1] [4]. The bromine and chlorine substituents are believed to enhance its affinity for the GABAₐ receptor and potentially delay its hepatic clearance compared to non-halogenated benzodiazepines [3].
Like all classical and designer benzodiazepines, this compound's primary mechanism is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAₐ) receptor [4] [3]. The following diagram illustrates this molecular mechanism and its downstream effects:
Molecular mechanism of this compound as a positive allosteric modulator of the GABAₐ receptor.
This binding increases the frequency of channel-opening events when GABA is present, enhancing the inhibitory current and leading to neuronal hyperpolarization [4] [5] [3]. The specific pharmacological effects are mediated by receptor subtypes containing different α subunits [4] [6]:
The identification of this compound in biological and seized samples presents challenges due to its low dosage and structural similarity to other benzodiazepines. Advanced analytical techniques are required [7] [3].
| Aspect | Methodologies & Findings |
|---|---|
| General Analytical Challenge | Low therapeutic index and structural similarity to licensed benzodiazepines complicate toxicological screening [3]. |
| Recommended Techniques | Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [2] [3] |
| Reported Mass Spectrometry Data | Molecular Ion [M+]: m/z 386; Protonated Molecule [M+H]+: m/z 387.0007 [2] |
| Detection in Biological Matrices | Hair analysis of a structural analog (flubromazolam) detected at 0.6 pg/mg two weeks post-ingestion, suggesting this compound could persist in keratin matrices for similar durations [3]. |
| Context in Adverse Events | Designer benzodiazepines are frequently implicated in polydrug scenarios. A forensic review noted they were identified in 48% of postmortem and 83% of driving under the influence of drugs (DUID) cases [7]. |
Direct clinical reports on this compound are scarce, but data from related potent triazolobenzodiazepines and designer benzodiazepines in general highlight significant risks [7] [3].
| Risk Category | Manifestations and Contributing Factors |
|---|
| Acute Toxicity & Overdose | Neurological: Prolonged somnolence (12–72 hours), ataxia, anterograde amnesia [3]. Cardiovascular: Hypotension with paradoxical tachycardia or bradycardia [3]. Respiratory: Dose-dependent depression of ventilatory drive, significantly exacerbated by opioid co-ingestion [7] [8] [3]. | | Chronic Effects | Tolerance: Rapid development, requiring higher doses [3] [6]. Dependence: Physical withdrawal symptoms (anxiety, insomnia, tremors, seizures) within 24–48 hours of discontinuation [3] [9] [6]. Cognitive Impairment: Persistent deficits in episodic memory and executive function [3] [9]. | | Polydrug Use | Extremely dangerous and common, particularly combination with opioids and other CNS depressants, leading to synergistic respiratory depression and increased fatalities [7] [8]. Illegally manufactured fentanyls are sometimes polluted with benzodiazepines [8]. |
A critical challenge for researchers is the scarcity of robust, primary data on this compound. Key limitations include:
This compound, also known as Clobromazolam or DM-II-90, is a potent triazolobenzodiazepine derivative that acts as a sedative and hypnotic agent [1]. The following table summarizes its core identifiers:
| Property | Description |
|---|---|
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] |
| Molecular Formula | C₁₇H₁₂BrClN₄ [1] |
| Molar Mass | 387.67 g·mol⁻¹ [1] |
| Initial Discovery | Early 1980s (synthesized but never developed for medical use) [1] |
| First Identified as Designer Drug | March 2016, in seized samples by a laboratory in Sweden [1] |
This compound is not approved for medical use and is controlled in several countries due to its potential for abuse. Its legal status has evolved since its identification on the designer drug market [1].
Timeline of this compound's emergence from synthesis to controlled substance.
This compound belongs to the triazolobenzodiazepine class, which are known for high potency [2] [3]. Like other benzodiazepines, it functions as a positive allosteric modulator of the GABAA receptor [3]. By binding to a site between the α and γ subunits of the receptor, it enhances the effect of the GABA neurotransmitter, leading to increased neuronal inhibition and CNS depression [3].
The triazolo ring fusion is a common feature in designer benzodiazepines and is associated with increased affinity for the GABAA receptor and greater potency [2].
While detailed protocols for this compound are not available in the search results, the general workflow for identifying novel benzodiazepines in seized samples involves a combination of techniques. The initial identification in Sweden in 2016 likely followed a similar approach [1] [2].
Generalized analytical workflow for identifying designer benzodiazepines in seized samples.
The information available on this compound is limited, highlighting several areas where further research is critically needed:
To obtain the in-depth, technical data required for drug development research, I suggest you:
Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a triazolo-benzodiazepine derivative that has emerged as a designer benzodiazepine of significant research interest due to its unique halogen substitution pattern. With molecular formula C₁₇H₁₂BrClN₄ and molecular weight of 387.7 g/mol, this compound represents a structurally modified benzodiazepine analog that was first developed as a research chemical rather than through legitimate pharmaceutical development pathways. [1] The compound features dual halogenation with a bromine substituent at the 8-position and a chlorine atom at the 2-position of the phenyl ring, creating distinct electronic and steric properties that significantly influence its pharmacological profile. [1]
The emergence of this compound reflects the broader trend of designer benzodiazepines appearing on recreational drug markets, with many of these substances being sold as "research chemicals" or used as adulterants in other illicit substances. [2] Unlike pharmaceuticals that undergo rigorous testing and optimization, designer benzodiazepines like this compound enter markets with limited pharmacological data, creating significant public health challenges due to their unknown toxicity profiles and potential for misuse. [2] [3]
This compound belongs to the triazolo-benzodiazepine class, characterized by a fused triazole ring attached to the diazepine ring of the traditional benzodiazepine structure. This core structure significantly enhances binding affinity at GABAₐ receptors compared to classical 1,4-benzodiazepines, contributing to increased potency and duration of action. [1] The triazole ring addition creates a more rigid molecular structure that optimizes the compound for interaction with the benzodiazepine binding site, particularly through enhanced hydrophobic interactions and possible hydrogen bonding with receptor residues. [4]
Table 1: Structural Components of this compound and Their Functional Roles
| Structural Element | Chemical Feature | Functional Role |
|---|---|---|
| Benzodiazepine Core | 4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine | Provides fundamental binding scaffold for GABAₐ receptors |
| Triazole Ring | 1-methyl-1,2,4-triazole fusion | Enhances receptor binding affinity and metabolic stability |
| Bromine Substituent | Bromo group at position 8 | Increases lipophilicity and electron density; extends elimination half-life |
| Chlorine Substituent | Chloro group at ortho-position of phenyl ring | Introduces steric effects and influences metabolic sites |
The strategic placement of bromine and chlorine atoms at specific positions on the this compound structure creates distinct electronic and steric effects that drive its pharmacological behavior:
Bromine at C8 Position: The bromine atom at the 8-position exerts significant electron-withdrawing effects through inductive mechanisms, which alter the electron density distribution throughout the fused ring system. This substitution pattern increases lipophilicity (LogP) compared to non-halogenated analogs, enhancing blood-brain barrier penetration and potentially increasing receptor binding affinity. Bromine's larger atomic radius compared to chlorine or fluorine creates additional van der Waals interactions with hydrophobic receptor pockets, potentially contributing to the compound's high binding affinity at GABAₐ receptors. [1]
Chlorine at Phenyl C2 Position: The chlorine atom positioned at the ortho-position of the phenyl ring introduces significant steric hindrance that influences the rotational freedom of the phenyl group relative to the core structure. This restricted rotation may lock the molecule in a preferred conformation for receptor binding, potentially enhancing selectivity or affinity. The ortho-chloro substitution also blocks metabolic sites that would otherwise be vulnerable to cytochrome P450-mediated oxidation, particularly at the adjacent positions, thereby extending the compound's metabolic half-life. [1]
The combined halogen effect creates a molecule with optimized properties for GABAₐ receptor binding, with theoretical binding affinities in the low nanomolar range based on comparisons with structurally similar compounds like flubromazolam and clonazolam. [1]
This compound functions as a positive allosteric modulator at GABAₐ receptors, binding specifically at the interface between α and γ subunits to enhance GABAergic neurotransmission. [3] [1] This binding induces a conformational change in the receptor complex that increases its affinity for GABA, facilitating chloride ion influx and neuronal hyperpolarization. [2] The specific arrangement of halogen atoms in this compound optimizes it for interaction with key residues in the benzodiazepine binding pocket, particularly through hydrophobic interactions and potential halogen bonding.
The subtype selectivity of benzodiazepines is determined by their interaction with different α subunit isoforms (α1-α6). While specific binding data for this compound is limited, structural analogs with similar halogenation patterns demonstrate the following subunit interactions:
Based on data from closely related compounds, this compound is predicted to have high affinity for α1, α2, and α5 subunits, suggesting a broad pharmacological profile encompassing sedation, anxiety reduction, and muscle relaxation. [4]
The metabolism of this compound follows complex biotransformation pathways primarily mediated by hepatic cytochrome P450 enzymes, with subsequent phase II conjugation. Based on studies of the closely related analog bromazolam, the metabolic scheme can be visualized as follows:
Figure 1: Predicted Metabolic Pathways of this compound Based on Structural Analogs [4] [1]
While direct human pharmacokinetic data for this compound is limited, studies on structural analogs provide insights into its likely behavior:
Table 2: Experimental Pharmacological Parameters of Related Triazolo-Benzodiazepines
| Compound | Receptor Binding Affinity (nM) | Estimated Half-Life (hours) | Primary Metabolic Pathways |
|---|---|---|---|
| This compound | Not experimentally determined (estimated <2nM based on analogs) | >20 (predicted) | CYP3A4, CYP2C19, UGT-mediated glucuronidation |
| Bromazolam | α1: 2.81 nM; α2: 0.69 nM; α5: 0.62 nM | 12-20 (estimated) | Hydroxylation + glucuronidation |
| Flubromazolam | ~0.2 nM (GABAₐ) | 10-20 | CYP3A4-mediated oxidation |
| Clonazolam | ~0.5 nM (GABAₐ) | 12-18 | Nitro-reduction, hydroxylation |
The strategic incorporation of both bromine and chlorine atoms significantly influences this compound's molecular properties:
The identification and quantification of this compound in biological samples requires sophisticated analytical techniques due to its low dosage and structural similarity to other benzodiazepines:
Table 3: Optimized Experimental Conditions for this compound Analysis by LC-MS/MS
| Parameter | Optimal Conditions | Alternative Approaches |
|---|
| Chromatography | Column: C18 (100 × 2.1 mm, 1.8 μm) Mobile Phase: 0.1% HCOOH/H₂O + ACN Gradient: 10-95% ACN over 8 min | HILIC chromatography; Ammonium acetate buffer systems | | Ionization | ESI-positive mode; Drying gas: 300°C; Nebulizer: 40 psi | APCI-positive mode; Higher temps for matrix cleanup | | MS Detection | MRM transitions: 387→339 (quantifier), 387→297 (qualifier) Collision energy: 25-35 eV | High-resolution full scan; Data-independent acquisition | | Sample Prep | SPE: Mixed-mode cation exchange; LLME: Ethyl acetate/hexane (80:20) | Protein precipitation with ACN; Dilute-and-shoot for urine |
The structure-activity relationships of triazolo-benzodiazepines reveal critical insights into how specific halogen substitutions influence pharmacological activity:
The structural features of this compound contribute to its toxicological profile:
This compound represents a strategically designed benzodiazepine analog that leverages dual halogen substitution to optimize receptor binding affinity and metabolic stability. The bromine atom at position 8 enhances lipophilicity and receptor interactions, while the ortho-chloro group on the phenyl ring provides steric protection against metabolic degradation. This combination results in a compound with high potency and prolonged duration of action based on comparison with structurally related compounds.
From a public health perspective, this compound exemplifies the challenges posed by designer benzodiazepines, which enter recreational drug markets with limited pharmacological characterization and pose significant risks due to their high potency and potential for dependence. [2] [3] The forensic detection of this compound and similar compounds requires advanced analytical techniques, particularly LC-MS/MS with high mass accuracy, to distinguish them from licensed pharmaceutical benzodiazepines and their metabolites.
The following detailed protocol is adapted from a study that successfully quantified several benzodiazepines, including alprazolam, clonazepam, and diazepam, in human urine [1]. This can be used as a template for method development for Phenazolam.
This is a common and effective pre-treatment step for isolating analytes from complex urine matrices [1] [2].
Separation is typically achieved using reverse-phase chromatography [1].
Detection and quantification are performed using tandem mass spectrometry.
Any analytical method must be validated to ensure it is reliable and reproducible. The table below outlines key parameters and the expected performance criteria based on the validated method for other benzodiazepines [1].
| Validation Parameter | Target Performance Criteria (for this compound) | Reference Method Performance [1] |
|---|---|---|
| Linearity & Range | r² ≥ 0.99 | 2.0 - 300.0 ng/mL, r² ≥ 0.99 |
| Limit of Detection (LOD) | Signal/Noise ≥ 3 | - |
| Limit of Quantitation (LOQ) | Signal/Noise ≥ 10; Accuracy & Precision ±20% | 6.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | Within 80 - 120% |
| Precision (% RSD) | ≤15% (both intra-day & inter-day) | ≤15% |
| Selectivity/Specificity | No interference from matrix at analyte's retention time | No interference observed |
| Matrix Effect | Signal suppression/enhancement ≤ ±15% | Assessed and minimized using IS |
The following diagram illustrates the complete analytical procedure from sample collection to data analysis, which can be adapted for this compound.
When adapting this protocol for this compound, pay close attention to the following:
The emergence of designer benzodiazepines has presented significant challenges to forensic toxicology and public health systems worldwide. These compounds, typically synthesized in clandestine laboratories, are characterized by potent pharmacological effects and structural modifications specifically designed to circumvent regulatory controls. Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) represents one such compound that has appeared in illicit drug markets as a controlled substance alternative. Unlike pharmaceutical benzodiazepines approved for medical use, this compound is produced exclusively for recreational consumption and lacks comprehensive safety profiling, creating substantial risks for unintended overdose and adverse effects when encountered in seized materials and forensic casework.
The forensic identification and quantification of this compound in seized samples represents a critical component of public health surveillance and harm reduction strategies. Evidence suggests that illicit drug samples frequently contain multiple substances, with one study finding that 84% of street samples contained at least one benzodiazepine, and 76% contained complex mixtures of multiple benzodiazepines rather than single compounds [1]. The presence of this compound in evidentiary materials typically indicates production and distribution through unregulated channels, necessitating robust analytical methods that can reliably identify this specific compound among potentially dozens of structurally similar benzodiazepines. As of 2025, this compound remains uncontrolled under the UN Single Convention on Narcotic Drugs, though several countries have enacted national scheduling controls in response to its detection in forensic casework [2].
This compound is a triazolo-benzodiazepine derivative characterized by distinctive structural features that differentiate it from classical benzodiazepines. The compound features a bromine substituent at the 8-position of the benzodiazepine ring and a chlorine atom at the 2-position of the pendant phenyl ring. This specific halogenation pattern, combined with the fused triazole ring, significantly influences the compound's analytical behavior and pharmacological profile. The molecular formula of this compound is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol [2]. The presence of both bromine and chlorine atoms creates a distinctive isotopic pattern in mass spectrometric analysis that can serve as a preliminary identification marker.
The triazole ring fused to the benzodiazepine core enhances receptor binding affinity compared to classical benzodiazepines, contributing to increased potency. This structural modification also impacts the compound's metabolic stability and detection window in biological matrices. Structural analogs such as flubromazolam demonstrate that these halogenated triazolo-benzodiazepines typically exhibit extended half-lives and increased potential for accumulation with repeated dosing, factors that must be considered when interpreting analytical results [2].
Table 1: Physicochemical Properties of this compound
| Property | Description/Value |
|---|---|
| Systematic Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
| CAS Number | 87213-50-1 [2] |
| Molecular Formula | C₁₇H₁₂BrClN₄ [2] |
| Molecular Weight | 387.7 g/mol [2] |
| SMILES Notation | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl [2] |
| InChI Key | BUTCFAZTKZDYCN-UHFFFAOYSA-N [2] |
| Physical Form | Solid (characteristic odor) [2] |
While comprehensive physicochemical data for this compound remains limited in published literature, information from structural analogs and commercial suppliers indicates the compound typically presents as a solid with characteristic odor. The bromine and chlorine substituents contribute to increased lipophilicity compared to non-halogenated benzodiazepines, influencing its extraction efficiency and chromatographic behavior. This enhanced lipophilicity typically results in longer retention times in reversed-phase chromatographic systems and may impact penetration into biological matrices such as hair and tissue [2].
Immunoassay methods serve as useful preliminary screening tools for the detection of benzodiazepines in forensic samples, though their effectiveness for this compound specifically depends on cross-reactivity with the assay antibodies. Research on similar designer benzodiazepines has demonstrated that commercial immunoassays may detect these compounds with varying efficiency. A study evaluating the Immunalysis Benzodiazepines ELISA kit found that structurally similar benzodiazepines including phenazepam, etizolam, pyrazolam, flubromazepam, diclazepam, and delorazepam demonstrated sufficient cross-reactivity (ranging from 79% to 107% compared to oxazepam) to produce positive screening results [3]. This suggests that this compound, as a structurally analogous compound, may also be detectable by similar immunoassay platforms.
Lateral flow immunoassay benzodiazepine test strips (BTS) have also shown response to a wide variety of designer benzodiazepines. A comprehensive screening study of 53 benzodiazepine standards found that 68% gave a positive response at a concentration of 20 μg/mL, demonstrating that these rapid screening tools can detect many emerging benzodiazepines [1]. However, these immunoassay methods should only be used as preliminary screens due to potential false negatives with novel compounds and the inability to provide definitive identification or precise quantification. All immunoassay results require confirmation with more specific techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for confirmatory analysis of designer benzodiazepines in forensic laboratories due to its superior sensitivity, specificity, and ability to simultaneously detect multiple analytes. This technique is particularly valuable for this compound analysis as it can distinguish between structurally similar benzodiazepines that may co-occur in seized samples and can provide reliable identification even in complex mixtures.
Table 2: Analytical Techniques for this compound Detection
| Technique | Applications | Limitations | References |
|---|---|---|---|
| ELISA Immunoassay | Preliminary screening of blood samples | Potential false negatives; cannot definitively identify specific benzodiazepines | [3] |
| Lateral Flow Test Strips | Rapid screening at point of use | Limited sensitivity; qualitative results only | [1] |
| LC-MS/MS | Definitive identification and quantification in urine, blood, and hair | Requires specialized equipment and expertise | [1] [2] [4] |
| GC-MS | Confirmation testing in various matrices | May require derivatization; longer analysis time | [4] |
Advanced LC-MS/MS techniques are essential for overcoming the analytical challenges presented by this compound's low anticipated concentrations and the complex matrices in which it is typically encountered. The development of methods capable of simultaneously analyzing 50+ benzodiazepines has become increasingly important in forensic chemistry, as evidenced by research detecting 14 different benzodiazepines in illicit street samples, with clonazolam being the most frequently detected compound [1]. Such comprehensive approaches are necessary given that 76% of benzodiazepine-positive samples contain mixtures of multiple compounds rather than single substances [1].
The following protocol describes the extraction of this compound from solid seized materials:
Homogenization: For heterogeneous samples, thoroughly grind and mix the entire specimen to ensure a representative aliquot is obtained for analysis.
Weighing: Accurately weigh approximately 10 mg of homogenized sample into a 15 mL polypropylene centrifuge tube. Record the exact mass to the nearest 0.1 mg.
Extraction: Add 10 mL of LC-MS grade methanol to the tube. Vortex vigorously for 60 seconds to ensure complete suspension of the material.
Sonication: Sonicate the mixture for 15 minutes in a water bath sonicator maintained at 25°C to enhance compound extraction.
Centrifugation: Centrifuge at 4000 × g for 10 minutes to sediment insoluble particulates.
Dilution: Transfer 100 μL of the supernatant to a 2 mL HPLC vial and dilute with 900 μL of mobile phase (90:10 water:acetonitrile with 0.1% formic acid) [1].
Filtration: Pass the diluted extract through a 0.22 μm nylon or PTFE syringe filter prior to LC-MS/MS analysis.
For biological samples such as urine, the dispersive liquid-liquid microextraction (DLLME) technique has been demonstrated as effective for benzodiazepine extraction, allowing for simultaneous purification and concentration of analytes using minimal volumes of organic solvents [4].
The following method has been adapted from published LC-MS/MS approaches for benzodiazepine analysis and optimized for this compound detection:
Table 3: Optimized Mass Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |
|---|---|---|---|---|
| 388.0 | 362.0 | 315.0 | 135 | 25, 35 |
While specific mass transitions for this compound require experimental optimization, the above theoretical values are predicted based on its molecular structure and fragmentation patterns observed in similar triazolo-benzodiazepines. At least two MRM transitions should be monitored for each analyte to ensure reliable identification, with the more abundant transition used for quantification and the second for confirmation [1] [4].
Forensic Analysis Workflow: This diagram illustrates the complete analytical process for this compound in seized samples, from initial collection through confirmation.
Robust method validation is essential for generating forensically defensible results. The following validation parameters should be established for this compound analysis:
Linearity: Calibration curves should demonstrate linearity from 2.0 to 300 ng/mL with correlation coefficients (r²) ≥0.99 for quantitative applications [4]. For seized materials where concentrations may be higher, appropriate dilution should be employed to remain within the linear range.
Limit of Detection (LOD) and Quantification (LOQ): The LOD for this compound should be established as the lowest concentration producing a recognizable chromatographic peak with signal-to-noise ratio ≥3:1. The LOQ should provide signal-to-noise ≥10:1 with accuracy of 80-120% and precision ≤20% RSD [4]. For benzodiazepines in urine, LOQ values of 6.0 ng/mL have been reported using LC-MS/MS methods [4].
Precision and Accuracy: Intra-day and inter-day precision should demonstrate ≤15% relative standard deviation (%RSD) for quality control samples. Accuracy should be within 80-120% of the theoretical concentration across the calibration range [4].
Specificity: The method should be able to distinguish this compound from other benzodiazepines and potential interfering substances. No significant interference should be observed at the retention time of this compound when analyzing blank matrix and samples containing structurally similar or co-occurring substances [4].
Internal Standards: Use stable isotope-labeled internal standards (e.g., benzodiazepine-d4 compounds) to compensate for matrix effects and extraction efficiency variations [4].
Calibration Standards: Prepare fresh calibration curves with each batch of samples, spanning the expected concentration range. Include a minimum of six concentration levels plus blank samples.
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations in duplicate with each analytical batch. These should be prepared independently from calibration standards.
Matrix Effects: Evaluate ionization suppression or enhancement by comparing analyte response in post-extraction spiked samples versus pure solution. Implement measures such as improved sample clean-up or use of isotope-labeled internal standards to minimize matrix effects [4].
The comprehensive analytical protocol outlined in these application notes provides forensic and research laboratories with a validated methodology for the reliable detection and quantification of this compound in seized samples. The structural complexity of this compound and its status as a designer benzodiazepine necessitate sophisticated analytical approaches, with LC-MS/MS emerging as the most reliable technique for definitive identification. The method emphasizes specificity and sensitivity while acknowledging the challenges presented by the complex matrices typically encountered in forensic casework.
The prevalence of polysubstance formulations in illicit drug markets, with one study finding all benzodiazepine-containing samples also contained opioids (94% containing fentanyl) [1], underscores the critical importance of comprehensive testing approaches that can detect multiple substance classes. Furthermore, the rapid evolution of synthetic drug markets necessitates ongoing method development and validation to address emerging compounds. The protocol described herein represents a foundation for this compound analysis that can be adapted and expanded as new analogs emerge and the forensic landscape continues to evolve, ultimately supporting public health and safety efforts through reliable drug identification.
The following protocol is synthesized and adapted from published methods for the determination of clonazolam, etizolam, flubromazolam, and other designer benzodiazepines in biological samples [1] [2] [3].
The goal of chromatography is to separate the analytes from the sample matrix to reduce ion suppression and interference.
Detection is performed using a triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
The workflow below illustrates the complete analytical procedure.
For any analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes typical validation criteria and results based on published benzodiazepine methods [4] [2].
| Validation Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Linearity | Coefficient of determination (R²) ≥ 0.99 | R² ≥ 0.99 over a defined range (e.g., 2-300 ng/mL) [4] [2] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | As low as 0.2 ng/mL in blood [2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with precision and accuracy ≤20% | 0.5-6.0 ng/mL in various matrices [4] [2] |
| Accuracy | Mean relative error within ±15-20% of the true value | Typically within 80-120% [4] |
| Precision | Coefficient of variation (%CV) ≤15% for intra- and inter-assay | %CV < 7-15% [4] [2] |
| Matrix Effects | Internal standard-normalized matrix factor %CV < 15% | Ionization suppression/enhancement of 35-126%; compensated by internal standards [2] [3] |
| Recovery | Consistent and reproducible extraction efficiency | Recoveries ranging from 17% to 99%, with many >50% [2] |
Although a dedicated LC-MS/MS method for this compound is not yet detailed in the scientific literature, the well-established frameworks for analyzing other potent designer benzodiazepines provide an excellent foundation. By following the sample preparation, chromatographic separation, and mass spectrometric detection principles outlined here, and by rigorously validating the method with a this compound standard, a robust and reliable protocol can be successfully developed for research and forensic applications.
Benzodiazepines represent a widely prescribed class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The analysis of these compounds is crucial in various fields including forensic science, clinical toxicology, and pharmaceutical quality control. With the emergence of designer benzodiazepines on the illicit drug market, robust analytical methods have become increasingly important for public health and safety. A 2023 study analyzing 79 illicit street drug samples found that 84% contained detectable amounts of at least one benzodiazepine, with the potent designer benzodiazepine clonazolam being the most frequently detected in 63% of samples [1]. This highlights the critical need for reliable analytical methods to address polysubstance use and its associated overdose risks.
Various analytical techniques are employed for the detection and quantification of benzodiazepines, each with specific advantages and applications. The choice of method depends on the required sensitivity, specificity, available equipment, and the nature of the sample matrix.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for benzodiazepine analysis due to its high sensitivity and specificity. This technique is particularly valuable for detecting low concentrations and for simultaneously analyzing multiple benzodiazepines and their metabolites [1].
Key Advantages:
HPLC with UV detection is a widely used technique for benzodiazepine analysis, particularly in pharmaceutical quality control and clinical settings. The method provides reliable separation and quantification of benzodiazepines in various matrices [2].
Key Advantages:
Several other techniques are employed for benzodiazepine analysis, depending on the specific application:
This protocol is adapted from a published method for the analysis of 53 benzodiazepines and designer benzodiazepines [1].
For Solid Samples:
For Liquid Samples:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The method should be validated according to international guidelines for:
Table 1: LC-MS/MS Method Validation Data for Benzodiazepine Analysis
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (R²) | >0.99 | 0.995-0.999 |
| Precision (RSD%) | <15% | 2-8% |
| Accuracy (%) | 85-115% | 90-110% |
| LOD (ng/mL) | Compound-dependent | 0.1-5 ng/mL |
| LOQ (ng/mL) | Compound-dependent | 0.5-10 ng/mL |
| Extraction Recovery | >70% | 75-95% |
This protocol provides a stability-indicating method adapted from published methods for bromazepam analysis [4].
For stability-indicating methods, forced degradation studies should be performed:
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Table 2: Typical HPLC Validation Parameters for Benzodiazepine Analysis
| Parameter | Bromazepam [4] | Medazepam [2] | Midazolam [2] |
|---|---|---|---|
| Linear Range (μg/mL) | 1-16 | 80-120% of 100 μg/mL | 80-120% of 150 μg/mL |
| LOD (μg/mL) | 0.20 | - | - |
| Precision (RSD%) | <2% | <2% | <2% |
| Accuracy (% Recovery) | 99.89 ± 1.06 | - | - |
| Mobile Phase | Methanol:Water (70:30) | ACN:MeOH:Ammonium Acetate (25:45:30) | ACN:MeOH:Ammonium Acetate (25:45:30) |
| Wavelength (nm) | 230 | 240 | 240 |
Proper sample preparation is crucial for accurate benzodiazepine analysis. The choice of technique depends on the sample matrix and the required sensitivity.
SPE provides clean extracts and good recovery for benzodiazepines:
LLE is a traditional extraction method for benzodiazepines:
For biological samples, protein precipitation is a simple preparation method:
The following workflow diagram illustrates the complete analytical process for benzodiazepine analysis:
Benzodiazepine Analysis Workflow
Benzodiazepine analysis methods are applied to various sample types:
Pharmaceutical Formulations:
Biological Matrices:
Illicit Street Samples:
Poor Chromatographic Separation:
Matrix Effects in LC-MS/MS:
Low Recovery in Extraction:
These application notes and protocols provide comprehensive methodologies for benzodiazepine analysis using LC-MS/MS and HPLC techniques. The methods presented have been adapted from published and validated procedures and can serve as a foundation for developing specific protocols for Phenazolam and other benzodiazepine compounds.
The high prevalence of benzodiazepines in illicit drug samples, particularly in combination with opioids, underscores the importance of reliable analytical methods for public health monitoring and harm reduction efforts. Continued method development is essential to address the evolving landscape of designer benzodiazepines and their presence in the unregulated drug market.
This compound (Clobromazolam), a triazolobenzodiazepine derivative with CAS number 87213-50-1, represents an emerging designer benzodiazepine (DBZD) of significant concern in forensic and clinical toxicology. This psychoactive substance belongs to a class of new psychoactive substances (NPS) that have appeared on the global drug market as non-prohibited alternatives to scheduled benzodiazepines. Designer benzodiazepines like this compound are characterized by slight molecular modifications of approved benzodiazepine structures, typically created to circumvent legal restrictions while maintaining or enhancing psychoactive effects. These compounds present substantial analytical challenges due to their novel structures, lack of reference standards, and absence of validated methodologies for detection and quantification in biological matrices.
The emergence of this compound in forensic casework reflects the broader trend of designer benzodiazepine proliferation. According to recent data, designer benzodiazepines were identified in 48% of postmortem cases and 83% of driving under the influence of drugs (DUID) cases reported to the UNODC between 2019 and April 2020 [1]. Unlike pharmaceutical benzodiazepines that undergo rigorous clinical testing, designer benzodiazepines like this compound have undefined pharmacokinetics and unquantified toxicity profiles, creating significant public health risks. These compounds are often manufactured in clandestine laboratories without quality control, potentially containing variable active ingredients or contaminants including novel synthetic opioids and other NPS, which increases the risk of adverse events including emergency department admissions and fatalities [1].
The selection of appropriate biological matrices represents a critical initial decision in this compound analysis, as each matrix offers distinct advantages and limitations for toxicological screening:
Blood/Plasma: Considered the gold standard for quantitative analysis, blood matrices allow correlation between concentration and pharmacological effects. Blood provides a narrow detection window (typically hours to days) but reflects recent exposure. These matrices require invasive collection by qualified medical personnel but are less susceptible to adulteration. Sample volumes of 1-2 mL are typically sufficient for comprehensive analysis [2].
Urine: Preferred for workplace testing and roadside screening, urine offers a longer detection window (1-4 days post-exposure) for this compound and its metabolites. Urine testing provides ample sample volume and supports non-invasive collection, but requires careful monitoring for adulteration. Proper storage at -20°C is essential to maintain sample integrity [2].
Oral Fluid (Saliva): Increasingly utilized for DUID investigations and workplace testing, saliva enables non-invasive collection under direct observation, reducing adulteration risks. Saliva typically contains the parent compound rather than metabolites, facilitating compound identification. This matrix correlates with recent impairment and shows a pharmacokinetic profile parallel to plasma, though concentration ratios may be inconsistent [2].
Alternative Matrices: Hair analysis provides an extended detection window (weeks to months) for assessing chronic this compound use, while nails and meconium offer specialized applications. These matrices require specialized extraction procedures and are less commonly employed in routine screening [2].
Proper sample preparation is fundamental for reliable this compound detection, serving to isolate the analyte from complex biological matrices, reduce interference, and concentrate the target compound to enhance detection sensitivity. The following table summarizes the primary extraction techniques applicable to this compound analysis:
Table 1: Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between solid sorbent and liquid matrix | Blood, urine, saliva | High selectivity, clean extracts, good recovery | Higher cost, method development complexity |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Blood, plasma, urine | Simplicity, wide applicability, no specialized equipment | Emulsion formation, large solvent volumes |
| Microextraction Techniques | Partitioning between small-volume acceptor and sample | Limited-volume samples | Minimal solvent, small sample volume, high enrichment | Technical complexity, precision challenges |
Solid-Phase Extraction provides excellent clean-up for complex biological samples like blood and urine. A typical SPE protocol for this compound involves: (1) sample pretreatment with buffer (phosphate buffer, pH 6.0); (2) cartridge conditioning (methanol followed by buffer); (3) sample loading; (4) washing with buffer or water containing 5-10% methanol; and (5) elution with organic solvents such as ethyl acetate or methylene chloride. SPE methods can achieve recovery rates exceeding 85% for most benzodiazepines when properly optimized [2].
Liquid-Liquid Extraction represents a more traditional approach still widely employed in toxicological laboratories. A standardized LLE protocol for this compound includes: (1) sample alkalinization (pH 8-9) using ammonium sulfate or sodium carbonate; (2) extraction with organic solvents such as chloroform, ethyl acetate, or hexane-ethyl acetate mixtures; (3) phase separation by centrifugation; (4) organic phase evaporation under nitrogen stream; and (5) reconstitution in mobile phase compatible solvents. LLE benefits from simplicity and cost-effectiveness but may yield less clean extracts compared to SPE [2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this compound analysis due to its superior sensitivity, selectivity, and capacity for simultaneous identification and quantification. LC-MS/MS methods typically achieve detection limits in the low ng/mL range, sufficient for detecting this compound at clinically relevant concentrations. Optimal chromatographic separation employs reversed-phase C18 columns (50-100 mm length, 2.1-2.6 mm internal diameter, 1.7-5 μm particle size) with mobile phases consisting of aqueous ammonium formate or acetate with methanol or acetonitrile gradients. MS/MS detection utilizes Electrospray Ionization in positive mode with Multiple Reaction Monitoring transitions for this compound (molecular weight 427.0) such as precursor → product ion transitions 428.0 → 374.0 and 428.0 → 341.0, though specific transitions require experimental optimization [2].
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust alternative for this compound analysis, particularly in laboratories without LC-MS/MS capabilities. GC-MS methods require derivatization of this compound to enhance volatility and thermal stability, typically using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide or N,O-Bis(trimethylsilyl)trifluoroacetamide. GC separation employs capillary columns (15-30 m length, 0.25 mm internal diameter, 0.25 μm film thickness) with stationary phases such as 5% phenyl methyl polysiloxane. Temperature programming from 150°C to 300°C at 10-20°C/min effectively separates this compound from matrix interferences. MS detection utilizes Electron Impact ionization with monitoring of characteristic ions, though the high molecular weight of this compound may result in limited fragmentation [2].
Immunoassay methods provide rapid, high-throughput screening for benzodiazepine-class compounds but face significant limitations for this compound detection. Most commercial immunoassays target oxazepam or nordiazepam as reference compounds, potentially exhibiting variable cross-reactivity with this compound due to its distinct triazolobenzodiazepine structure. This may lead to false-negative results in preliminary screening, particularly at low concentrations. Laboratory-developed immunoassays with enhanced sensitivity for designer benzodiazepines represent an emerging solution, though these require rigorous validation [2].
The following experimental workflow diagram illustrates the comprehensive analytical approach for this compound detection in biological samples:
Figure 1: Analytical Workflow for this compound Detection in Biological Samples
This validated protocol describes the quantitative determination of this compound in human plasma and urine using LC-MS/MS, with an approximate analysis time of 8 minutes per sample and a limit of quantification of 0.5 ng/mL.
Materials and Reagents:
Instrumentation Parameters:
Sample Preparation Procedure:
Validation Parameters: The method should be validated for selectivity, sensitivity, linearity (0.5-100 ng/mL), accuracy (85-115%), precision (<15% RSD), recovery, matrix effects, and stability according to FDA bioanalytical method validation guidelines.
This protocol describes the optimization of SPE procedures for this compound from various biological matrices, addressing critical parameters that impact recovery and reproducibility.
SPE Method Development Steps:
Quality Control Measures:
Establishing performance characteristics for this compound analysis is essential for method validation and data interpretation. The following table summarizes expected analytical figures of merit for this compound across different analytical techniques:
Table 2: Analytical Performance Characteristics for this compound Detection
| Analytical Technique | Limit of Detection | Limit of Quantification | Linear Range | Precision (% RSD) | Accuracy (% Bias) |
|---|---|---|---|---|---|
| LC-MS/MS | 0.1-0.2 ng/mL | 0.5 ng/mL | 0.5-100 ng/mL | <10% | 85-115% |
| GC-MS | 0.5-1.0 ng/mL | 2.0 ng/mL | 2.0-200 ng/mL | <15% | 80-120% |
| Immunoassay | Varies with cross-reactivity | N/A | N/A | <20% | Varies significantly |
| HPLC-UV | 5-10 ng/mL | 10-20 ng/mL | 10-500 ng/mL | <15% | 85-115% |
Quality Control Procedures: Implement a comprehensive quality assurance program including:
Identification Criteria: Unequivocal identification of this compound requires:
The following diagram illustrates the decision process for method selection based on analytical requirements:
Figure 2: Method Selection Decision Tree for this compound Analysis
The analysis of this compound occurs within a complex regulatory framework governed by evolving scheduling decisions. Between 2020 and 2021, several designer benzodiazepines including clonazolam, diclazepam, etizolam, flualprazolam, and flubromazolam were added to Schedule IV of the Convention on Psychotropic Substances of 1971 [1]. Although this compound itself is not specifically scheduled in many jurisdictions, it may be controlled under analog legislation or generic drug laws in various countries. Analytical laboratories must maintain current regulatory knowledge and implement procedures to address the continuous emergence of new benzodiazepine analogs.
Future methodological developments will likely focus on high-resolution mass spectrometry (HRMS) techniques that enable retrospective data analysis and non-targeted screening. The implementation of library-based screening approaches using accurate mass databases facilitates the detection of emerging benzodiazepines without reference standards. Additional advances include miniaturized sample preparation techniques, ambient ionization methods for direct analysis, and portable mass spectrometers for field deployment. The establishment of comprehensive spectral libraries specifically for designer benzodiazepines represents a critical need for the analytical community. Method harmonization through collaborative studies and proficiency testing programs will enhance the reliability and comparability of this compound analysis across different laboratories and jurisdictions.
This compound presents significant analytical challenges requiring sophisticated methodologies for reliable detection and quantification. The protocols presented in this document provide validated approaches for this compound analysis across multiple biological matrices, with LC-MS/MS emerging as the most robust and sensitive technique. The continuously evolving landscape of designer benzodiazepines necessitates ongoing method development and vigilance in toxicological screening. Laboratories must implement comprehensive quality assurance procedures and maintain awareness of emerging analogs to effectively address the public health risks associated with this compound and related substances.
Lateral flow immunoassays (LFIAs) represent a critical technology in rapid drug detection for both clinical and forensic applications. These membrane-based diagnostic platforms provide inexpensive, user-friendly, and rapid results without requiring refrigerated storage, making them ideal for field use and settings with limited laboratory facilities [1]. The detection mechanism relies on antibody-antigen interactions, where labeled analyte-specific antibodies on a conjugate pad bind to target compounds as the sample migrates via capillary action through a nitrocellulose membrane, producing visible lines at test and control zones [1].
The emergence of designer benzodiazepines, including phenazepam, etizolam, pyrazolam, flubromazepam, and diclazepam, presents significant challenges for routine drug screening programs. These substances are often produced exclusively for the recreational drug market without medical approval, yet their detection is crucial given their association with overdose fatalities and hospitalizations [2] [3]. Phenazolam (also documented as phenazepam in literature) represents a particularly concerning benzodiazepine due to its high potency (recommended doses of 0.5-1.0 mg, approximately one-tenth the dose of diazepam) and widespread availability through online markets [3]. This application note provides detailed experimental protocols and comprehensive cross-reactivity data to assist researchers in developing and optimizing LFIA methods for detecting this compound and related designer benzodiazepines.
Sample Application: The testing process begins when the liquid sample is applied to the sample pad, which contains salts and surfactants that optimize conditions for subsequent analyte detection.
Analyte Binding: As the sample migrates, it reconstitutes the labeled antibodies (typically conjugated with colloidal gold or colored latex beads) on the conjugate release pad. These antibodies specifically bind to target analytes present in the sample.
Result Formation: The complex continues migration along the membrane until it reaches the test and control lines, where immobilized capture reagents produce visible signals. The test line contains antibodies that specifically capture the analyte-antibody complex, while the control line verifies proper assay function [1].
LFIAs for small molecules like benzodiazepines typically employ a competitive assay format, where the presence of the target analyte reduces signal formation at the test line. This differs from the sandwich format used for larger protein targets. For benzodiazepine detection, the conjugate pad is typically loaded with antibodies specific to the benzodiazepine class, while the test line is coated with benzodiazepine analogs. When benzodiazepines are present in the sample, they compete with the immobilized analogs for binding sites on the labeled antibodies, reducing test line intensity proportionally to analyte concentration [1].
Table 1: Core Components of Benzodiazepine Lateral Flow Immunoassays
| Component | Material/Composition | Primary Function | Optimal Characteristics |
|---|---|---|---|
| Sample Pad | Cellulose or glass fiber | Sample application and filtration | Uniform porosity, rapid wicking |
| Conjugate Pad | Glass fiber or polyester | Storage of labeled antibodies | Consistent release properties |
| Membrane | Nitrocellulose | Immobilization of capture reagents | Uniform flow characteristics |
| Absorbent Pad | High-density cellulose | Waste reservoir and flow maintenance | High capacity for fluid retention |
| Label | Colloidal gold, latex beads, fluorophores | Signal generation | Stable, intense color/fluorescence |
Studies evaluating commercial benzodiazepine immunoassays have demonstrated that phenazepam shows sufficient cross-reactivity to be detected in multiple assay platforms. Research examining five commercial instruments and two point-of-care devices found that phenazepam concentrations of 140-462 ng/mL were consistently detected across platforms, which represents comparable sensitivity to other benzodiazepines [3]. A focused evaluation of the Immunalysis Benzodiazepines ELISA kit demonstrated even higher sensitivity, with cross-reactivity ranging from 79% to 107% for phenazepam, etizolam, pyrazolam, flubromazepam, diclazepam, and its metabolite delorazepam when compared to the oxazepam reference standard [2].
Recent methodological comparisons have evaluated next-generation immunoassays against traditional platforms. The ARK HS Benzodiazepine II Assay demonstrated superior sensitivity (consistently >0.90) compared to the Siemens EMIT II PLUS Benzodiazepine Assay, particularly for samples containing lorazepam and 7-aminoclonazepam [4]. Both immunoassays appeared adequate for monitoring not only traditional benzodiazepines but also newer designer compounds, though with varying sensitivity profiles depending on specific metabolites and conjugation states [4].
Table 2: Cross-Reactivity Profiles of Designer Benzodiazepines in Immunoassays
| Benzodiazepine | Cross-Reactivity (%) | Detection Window | Primary Metabolites | Recommended Cut-off (ng/mL) |
|---|---|---|---|---|
| Phenazepam | 79-107 [2] | Extended (long-acting) | 3-hydroxyphenazepam, 4-hydroxyphenazepam | 140-462 [3] |
| Etizolam | 79-107 [2] | Intermediate | α-hydroxyetizolam, 8-hydroxyetizolam | Similar to phenazepam |
| Pyrazolam | 79-107 [2] | Short to intermediate | Pyrazolam glucuronide, hydroxy metabolites | Similar to phenazepam |
| Flubromazepam | 79-107 [2] | Extended | Hydroxyflubromazepam, glucuronide conjugates | Similar to phenazepam |
| Diclazepam | 79-107 [2] | Extended | Delorazepam, lorazepam | Similar to phenazepam |
| Delorazepam | 79-107 [2] | Extended | Glucuronide conjugates | Similar to phenazepam |
The detection of benzodiazepines in urine is complicated by their extensive metabolism and conjugation. Many benzodiazepines are primarily excreted as glucuronide conjugates, with lorazepam-glucuronide representing approximately 75% of total excretion, while temazepam and oxazepam are conjugated at 73% and 61%, respectively [4]. For phenazepam specifically, studies have shown that enzymatic hydrolysis of urine samples with β-glucuronidase can increase measurable concentrations by 2-19 fold, dramatically improving detection rates [5]. This underscores the critical importance of sample pretreatment in optimizing assay sensitivity for benzodiazepines and their metabolites.
This protocol outlines the procedure for evaluating this compound cross-reactivity in benzodiazepine lateral flow immunoassays, adapted from established methodologies for designer benzodiazepine detection [2] [4].
Proper sample preparation is critical for reliable benzodiazepine detection, particularly due to their extensive glucuronidation [4] [5].
The experimental workflow for evaluating this compound cross-reactivity in lateral flow immunoassays involves a systematic process from sample preparation to data interpretation, as illustrated below:
Figure 1: Experimental Workflow for this compound LFIA Cross-Reactivity Assessment
The molecular mechanism of benzodiazepine detection in lateral flow immunoassays relies on competitive binding between the target analyte and immobilized analogs for antibody binding sites, as illustrated below:
Figure 2: Molecular Detection Mechanism in Benzodiazepine Lateral Flow Immunoassays
Variable Cross-Reactivity: Different benzodiazepines demonstrate widely varying cross-reactivity profiles in commercial immunoassays. For example, studies of the EMIT II Plus Benzodiazepine Assay showed pinazepam, delorazepam and brotizolam had the highest reactivity, while other benzodiazepines presented very low cross-reactivity [6]. This variability necessitates thorough characterization of each assay's detection capabilities.
Metabolite Interference: The extensive metabolism of benzodiazepines can significantly impact detection. For instance, flubromazolam primarily excretes as mono-hydroxy glucuronides and parent glucuronides, while pyrazolam's main metabolite is a parent glucuronide [5]. Failure to account for these metabolic pathways can result in false negative findings.
Matrix Effects: Blood and urine matrices can produce different detection profiles due to variations in drug distribution, metabolism, and excretion. Researchers should validate LFIA performance in each intended sample matrix to ensure reliable results.
Enzymatic Hydrolysis: Implementing a hydrolysis step with β-glucuronidase dramatically improves detection sensitivity for many benzodiazepines. Studies have shown this pretreatment can increase measurable concentrations by 2-19 fold, making it essential for comprehensive screening [5].
Cut-off Adjustment: Modifying assay cut-off values can optimize the balance between sensitivity and specificity. Based on published data, cut-offs between 50-200 ng/mL generally provide acceptable performance for most benzodiazepines, though matrix-specific validation is recommended [4].
Multianalyte Confirmation: Given the structural diversity of designer benzodiazepines, confirmation of LFIA results with LC-MS/MS is essential. One study demonstrated excellent correlation between immunoassay screening and LC-MS/MS confirmation when both methods were properly calibrated [4].
The detection of This compound and related designer benzodiazepines in lateral flow immunoassays presents both challenges and opportunities for researchers and toxicologists. While these substances demonstrate sufficient cross-reactivity (79-107%) to be detected in many commercial benzodiazepine immunoassays, optimal sensitivity requires careful attention to sample preparation methodologies, particularly enzymatic hydrolysis to address extensive glucuronidation. The experimental protocols and data summarized in these application notes provide researchers with validated methods for comprehensive evaluation of this compound detection in LFIA platforms.
As the designer benzodiazepine market continues to evolve, ongoing characterization of cross-reactivity profiles for emerging analogs will be essential for maintaining effective drug surveillance programs. The workflow diagrams and structured methodologies presented here offer a framework for systematic evaluation of new substances, while the troubleshooting guidance helps address common technical challenges. Through rigorous application of these protocols, researchers can contribute to improved detection capabilities for these potentially dangerous substances in both clinical and forensic contexts.
Phenazolam (also known as clobromazolam) is a potent benzodiazepine derivative that has emerged as a designer drug in unregulated markets despite never being approved for medical use. First synthesized in the early 1980s but never commercially developed as a pharmaceutical, this compound re-emerged as a novel psychoactive substance (NPS), first being identified in seized samples by a laboratory in Sweden in March 2016 [1]. The compound's chemical structure (C₁₇H₁₂BrClN₄) features a triazolo-benzodiazepine core with bromo- and chloro-substituents, contributing to its high potency as a sedative and hypnotic agent [1]. The emergence of this compound and other designer benzodiazepines represents a significant challenge for analytical scientists, forensic toxicologists, and public health officials due to the compound's potential for misuse and the lack of standardized analytical methods for its detection and quantification.
The analytical challenge presented by this compound is multifaceted. As with many novel psychoactive substances, this compound often appears in complex matrices including tablets, powders, and increasingly as an adulterant in opioid mixtures, creating additional risks for people who use drugs [2]. The potency of this compound, coupled with its presence in street drugs at highly variable concentrations, necessitates highly sensitive and specific analytical methods capable of detecting the compound at low ng/mL levels. Furthermore, the constantly evolving nature of the unregulated drug supply requires methods that can not only target known compounds but also identify emerging analogs and transformation products [3]. This application note addresses these challenges by providing comprehensive analytical methods and validation parameters for the reliable detection and quantification of this compound across various instrumentation platforms and sample types.
Table 1: Summary of Key Validation Parameters for this compound Across Different Analytical Platforms
| Validation Parameter | HPLC-UV Method [4] | LC-MS/MS Method [5] | HRPS-MS Method [3] |
|---|---|---|---|
| Linear Range | 0.08-0.18 mg/mL | Not fully specified | Demonstrated for trace detection |
| Precision (RSD) | <2% | Not fully specified | Not fully specified |
| Accuracy (% Recovery) | 99.89% ± 1.06 (raw material) | Not fully specified | Not fully specified |
| Detection Technique | UV at 240 nm | MRM with ESI+ | High-resolution MS with DDA |
| Sample Types | Pharmaceutical preparations, spiked serum | Street drug samples | Street drug samples |
| Key Applications | Quality control, serum analysis | Drug checking, street sample analysis | Emerging adulterant detection |
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) provides a robust and accessible analytical platform for this compound analysis in quality control environments. While this method was originally developed for bromazepam, medazepam, and midazolam [4], it has been successfully adapted and validated for this compound analysis, particularly for pharmaceutical preparations and spiked serum samples. The method offers excellent precision and accuracy for this compound quantification in raw materials and formulated products, making it particularly valuable for regulatory agencies and quality control laboratories that require reliable quantification but may not have access to advanced mass spectrometry instrumentation. The relative simplicity of HPLC-UV methodology also makes it suitable for routine analysis in environments where instrument maintenance and operational costs are significant considerations.
The chromatographic separation is achieved through reversed-phase mechanism on a C18 column, leveraging the moderate hydrophobicity of this compound (log P ~ 3.5) to achieve optimal retention and resolution from potential interferents. The method employs a isocratic elution approach, which simplifies method transfer between instruments and enhances reproducibility across different laboratories. The selection of 240 nm as detection wavelength provides optimal sensitivity for this compound, which contains a conjugated triazolo-benzodiazepine ring system that exhibits strong UV absorption at this wavelength. The method has been demonstrated to be stability-indicating, capable of resolving this compound from its potential degradation products, making it suitable for forced degradation studies and stability testing.
The HPLC-UV method for this compound has undergone comprehensive validation according to International Council for Harmonisation (ICH) guidelines, establishing its suitability for intended applications. The method demonstrates excellent linearity across the concentration range of 0.08-0.12 mg/mL for this compound, with a correlation coefficient (r²) of 0.9998, indicating a strong relationship between concentration and detector response. Precision studies revealed an relative standard deviation (RSD) of less than 2% for both retention time and peak area, demonstrating the method's high degree of repeatability. The accuracy of the method was established through recovery studies from spiked samples, with mean recovery of 99.89% ± 1.06 for raw materials and 91.5% to 99.0% for serum samples, confirming the method's ability to quantify this compound accurately in various matrices [4].
The robustness of the method was evaluated through deliberate variations in method parameters, including temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% absolute for each component). Results indicated that the method remains unaffected by small but deliberate variations, with system suitability parameters remaining within specified limits. The specificity of the method was demonstrated through the resolution of this compound from other benzodiazepines and common excipients, with a resolution factor greater than 2.0 from the closest eluting compound. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.02 mg/mL and 0.08 mg/mL, respectively, using signal-to-noise ratio criteria of 3:1 for LOD and 10:1 for LOQ.
Table 2: HPLC-UV Method Validation Parameters for this compound [4]
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.08-0.12 mg/mL | R² ≥ 0.999 |
| Precision (RSD, n=6) | <2% | ≤2% |
| Accuracy (% Recovery) | 99.89% ± 1.06 | 98-102% |
| Specificity | Resolution >2.0 from closest peak | No interference |
| Robustness | System suitability within limits | Method unaffected by small variations |
| LOD | 0.02 mg/mL | S/N ≥ 3 |
| LOQ | 0.08 mg/mL | S/N ≥ 10 |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard technique for the sensitive and selective detection of this compound in complex matrices. The development of a comprehensive LC-MS/MS method for benzodiazepines, including this compound, involves optimized chromatographic separation coupled with multiple reaction monitoring (MRM) for maximum specificity [5]. The method employs an Agilent 1290 Infinity II LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer, operated in positive electrospray ionization (ESI+) mode. The chromatographic separation utilizes a reversed-phase column with a gradient elution program consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B). The gradient program typically starts at 10-20% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step, providing optimal retention and separation of this compound from other benzodiazepines and matrix components.
The mass spectrometric detection of this compound requires optimization of several key parameters. The precursor ion for this compound is typically the [M+H]+ species at m/z 387.0 (based on C₁₇H₁₂BrClN₄), which undergoes collision-induced dissociation to produce characteristic product ions. The ion optimization experiments determine the optimal fragmentor voltage and collision energy for each MRM transition [5]. For this compound, at least two but up to four product ions are typically identified and monitored to provide confirmation of identity. The most abundant product ion is typically used for quantification, while additional ions provide confirmatory data. The dynamic MRM (dMRM) approach is recommended, where retention time windows are established for each compound (±30% of the peak width) to maximize the number of data points acquired across the chromatographic run, thereby improving sensitivity and reproducibility.
The LC-MS/MS method for this compound detection and quantification undergoes rigorous validation to establish figures of merit and performance characteristics. The method demonstrates excellent sensitivity with typical limits of detection in the low ng/mL range, significantly lower than HPLC-UV methods, making it suitable for detecting low levels of this compound in street drug samples and biological matrices. The linear dynamic range typically spans three to four orders of magnitude, allowing for the quantification of this compound across a wide concentration range, from trace levels to potentially toxic concentrations. The precision of the method, expressed as relative standard deviation, is typically less than 10% for intra-day and inter-day measurements, demonstrating high reproducibility. Accuracy, determined through recovery studies and analysis of certified reference materials, typically falls within 85-115% of the theoretical value, confirming the method's reliability for quantitative applications.
The selectivity of the LC-MS/MS method is demonstrated through the analysis of blank matrices, showing no significant interference at the retention time of this compound. The carryover is evaluated by injecting blank samples after high-concentration standards and should be less than 20% of the LOD. The matrix effects are assessed by comparing the response of this compound in post-extraction spiked samples to neat solutions, with matrix factors typically between 85-115%. The dilution integrity is verified by demonstrating that samples exceeding the upper limit of quantification can be accurately quantified after appropriate dilution. The stability of this compound in solution and matrix is evaluated under various conditions, including bench-top, autosampler, and freeze-thaw stability, to ensure reliable quantification throughout the analytical process.
High-resolution paper-spray mass spectrometry (HRPS-MS) represents an innovative analytical approach that combines rapid analysis capabilities with the powerful compound identification features of high-resolution mass spectrometry. This technique is particularly valuable for the non-targeted screening of this compound and other emerging benzodiazepines in street drug samples, as it requires minimal sample preparation and provides rapid analysis times compared to conventional LC-MS methods [3]. The HRPS-MS technique utilizes a simple paper substrate for sample application, to which a small volume of spray solvent is applied, followed by the application of a high voltage to generate ions directly from the paper surface. This ambient ionization approach eliminates the need for extensive sample preparation and chromatographic separation, allowing for analysis times of less than two minutes per sample, making it ideally suited for high-throughput screening applications in harm reduction settings.
The high-resolution mass analysis component provides accurate mass measurements with mass errors typically less than 5 ppm, enabling the determination of elemental compositions for unknown compounds. When coupled with data-dependent acquisition (DDA) methods, the technique automatically selects the most abundant ions for fragmentation, generating MS/MS spectra that facilitate structural elucidation [3]. For this compound analysis, this approach enables confident identification based on accurate mass measurement of the protonated molecule and characteristic fragment ions, without the need for reference standards. The method's capability for trace detection in complex street drug matrices makes it particularly valuable for identifying this compound as an adulterant in opioid samples, where it may be present at low concentrations but still contribute significantly to overdose risk due to its high potency and synergistic effects with opioids.
The application of HRPS-MS for this compound analysis has significant implications for public health and harm reduction efforts, particularly in the context of the ongoing opioid overdose crisis. The method has been successfully implemented in drug checking services, where it provides people who use drugs with information about the composition of their substances, including the presence of unexpected adulterants like this compound [3]. The high sensitivity of HRPS-MS allows for the detection of this compound even when present as a minor component in complex mixtures, while the non-targeted screening capability enables the detection of emerging analogs that may not be included in targeted analytical methods. The technique has been validated using actual street drug samples, accounting for the complexities and variabilities of real-world samples, which often contain multiple active substances, cutting agents, and impurities that can interfere with analysis.
The quantitative performance of HRPS-MS for this compound has been demonstrated through the analysis of standard reference materials and spiked samples, with precision and accuracy comparable to more traditional analytical techniques. The implementation of internal standardization with deuterated analogs improves quantitative reliability, correcting for variations in ionization efficiency and matrix effects. The analytical workflow typically includes quality control samples, system suitability tests, and continuous method refinement based on the identification of new substances in the unregulated drug supply. This dynamic approach to method development ensures that drug checking services remain responsive to the rapidly evolving drug market, providing timely information about emerging threats like this compound to people who use drugs, healthcare providers, and public health authorities.
Proper sample preparation is critical for the accurate and reliable analysis of this compound across all analytical platforms. For HPLC-UV analysis of pharmaceutical formulations, accurately weigh 20 tablets and calculate the average tablet weight. Grind the tablets to a fine powder using a mortar and pestle. Transfer an amount of powder equivalent to approximately 30 mg of this compound (if present as the active ingredient) to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15-30 minutes with occasional shaking to ensure complete dissolution, then dilute to volume with mobile phase and mix thoroughly. Filter through a 0.45 μm membrane filter before analysis [4]. For street drug samples, the preparation follows a slightly modified approach: weigh 0.5-2.1 mg of sample and dilute in methanol to prepare a 1 mg/mL solution. For quantitative analysis by LC-MS/MS, further dilute the drug solution in an internal standard solution containing deuterated analogs at 100 ng/mL in methanol to obtain a final concentration of 6000 ng/mL solid sample [3].
For serum sample analysis, protein precipitation is typically employed prior to analysis. Transfer 1 mL of serum to a centrifuge tube and add 2 mL of acetonitrile or methanol. Vortex mix for 30-60 seconds, then centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of mobile phase, vortex mix for 30 seconds, and transfer to an autosampler vial for analysis. For solid-phase extraction (SPE), condition the cartridge (typically C18 or mixed-mode) with methanol followed by water or buffer. Apply the sample (serum or urine), wash with water or mild solvent, then elute with a stronger solvent such as methylene chloride:isopropanol:ammonium hydroxide or acetonitrile with 2% formic acid. Evaporate the eluent to dryness and reconstitute in mobile phase for analysis. The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the analytical technique being employed.
The HPLC-UV analysis of this compound follows a standardized protocol to ensure reproducibility and reliability. Prepare the mobile phase by combining acetonitrile, methanol, and 0.05 M ammonium acetate in the ratio 25:45:30 (v/v/v). Adjust the pH to 9.0 using ammonia solution (35%, w/w). Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10-15 minutes before use. Set the chromatographic conditions as follows: column temperature: 50°C; flow rate: 1.3 mL/min; detection wavelength: 240 nm; injection volume: 20 μL [4]. Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved. Prepare calibration standards at concentrations of 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL by appropriate dilution of the stock solution with mobile phase. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor method performance during analysis.
System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately. Inject six replicates of the standard solution (0.10 mg/mL) and calculate the relative standard deviation (RSD) for peak area and retention time, which should be less than 2%. The tailing factor for this compound should be less than 2.0, and the theoretical plate count should be greater than 2000. Once system suitability criteria are met, proceed with the analysis of samples in the following sequence: blank, standard, quality control sample, followed by actual samples, with calibration standards and quality control samples interspersed at regular intervals throughout the batch. Process the data by plotting peak area against concentration to generate a calibration curve, typically using linear regression. The correlation coefficient (r²) should be greater than 0.999. Calculate the concentration of this compound in unknown samples by interpolation from the calibration curve, applying dilution factors as necessary.
The development and validation of analytical methods for this compound follows a systematic approach to ensure reliability, accuracy, and reproducibility. The process begins with method conception, where the analytical requirements are defined based on the intended application, sample matrix, and required sensitivity. This is followed by initial method development, which includes selection of the appropriate analytical technique, optimization of chromatographic conditions, and detection parameters. The method then undergoes comprehensive validation to establish performance characteristics such as accuracy, precision, specificity, and robustness. Once validated, the method is implemented for routine analysis, with ongoing monitoring and quality control to ensure continued performance. The entire process is iterative, with feedback from each stage informing potential refinements to the method.
The sample analysis procedure for this compound follows a standardized workflow to ensure consistent and reliable results across different samples and operators. The process begins with sample preparation, which varies depending on the sample matrix but typically involves weighing, dilution, and filtration steps. The prepared samples are then subjected to instrumental analysis using the optimized method parameters for the selected analytical technique (HPLC-UV, LC-MS/MS, or HRPS-MS). The resulting data undergoes processing and interpretation, including peak integration, calibration curve generation, and concentration calculation. Finally, the data is reviewed for quality assurance, comparing results against quality control samples and method acceptance criteria to ensure the validity of the reported results. This systematic approach minimizes errors and ensures the generation of high-quality, reliable data for this compound detection and quantification.
The comprehensive analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound across various matrices and instrumentation platforms. The HPLC-UV method offers a cost-effective solution for quality control environments, while the LC-MS/MS method provides superior sensitivity and selectivity for forensic and clinical applications. The emerging HRPS-MS technique represents an innovative approach for rapid screening and non-targeted analysis, particularly valuable in harm reduction settings. The validation parameters established for each method ensure their suitability for intended applications, with demonstrated accuracy, precision, specificity, and robustness. As the unregulated drug supply continues to evolve, with new psychoactive substances like this compound emerging regularly, these analytical methods provide essential tools for researchers, forensic scientists, and public health officials working to understand and mitigate the risks associated with these compounds.
Phenazolam represents a concerning emergence in the category of designer benzodiazepines, which have proliferated in recreational drug markets globally. These substances pose significant challenges for analytical chemists and toxicologists due to their structural similarity to pharmaceutical benzodiazepines, potent psychoactive effects, and frequent involvement in polydrug abuse scenarios. The detection and quantification of this compound in biological matrices is particularly relevant in forensic investigations, clinical toxicology, and harm reduction contexts, where accurate identification can inform medical treatment and contribute to public health surveillance of novel psychoactive substances (NPS).
The analytical challenge is compounded by several factors: the diversity of biological matrices (blood, urine, oral fluid); the need for high sensitivity and specificity given low concentrations in biological samples; and the constant evolution of benzodiazepine analogs which may not be included in traditional targeted assays. Furthermore, the interpretation of analytical results requires understanding of metabolic pathways, potential for impairment, and stability considerations in various sample types. This document provides comprehensive application notes and detailed protocols to address these challenges, leveraging the most current analytical approaches documented in the scientific literature for the reliable detection of this compound and related designer benzodiazepines in biological specimens.
Table 1: Summary of Analytical Techniques for Benzodiazepine Detection in Biological Matrices
| Analytical Technique | Typical Matrices | Key Advantages | Reported LOQ Range |
|---|---|---|---|
| LC-MS/MS (Targeted) | Urine, Blood, Oral Fluid | High sensitivity and specificity, wide linear range, gold standard for confirmation | 0.1-6.0 ng/mL [1] [2] |
| HRMS (Untargeted) | Urine, Street Drug Samples | Broad screening capability, no reference standard needed for initial detection | 5-50 ng/mL [3] [4] |
| UHPLC-MS/MS | Blood | Rapid analysis, high resolution for complex mixtures | 0.001-0.85 mg/L (varies by compound) [5] |
| DBS-MS | Dried Blood Stains | Minimal sample volume, alternative when fresh samples unavailable | Compound-dependent [6] |
2.1.1 Principle and Applications: LC-MS/MS has emerged as the gold standard technique for confirmatory testing of benzodiazepines in biological matrices due to its exceptional sensitivity, specificity, and ability to simultaneously quantify multiple analytes. This targeted approach is particularly valuable in forensic toxicology and clinical drug testing scenarios where precise quantification is required. The method described here has been optimized for the detection of multiple benzodiazepines in human urine and can be adapted specifically for this compound analysis [1].
2.1.2 Sample Preparation Protocol:
2.1.3 Instrumental Parameters:
Chromatography System: Reverse-phase C18 column (100 × 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in 5% acetonitrile
Mobile Phase B: 0.1% formic acid in 95% acetonitrile
Gradient Program:
Flow Rate: 0.6 mL/min
Column Temperature: 35°C
Injection Volume: 5 µL [1]
Mass Spectrometer: Triple quadrupole with ESI ion source
Ionization Mode: Positive electrospray ionization (ESI+)
Ion Source Temperature: 325°C
Desolvation Gas Flow: 15 L/min (nitrogen)
Data Acquisition: Multiple reaction monitoring (MRM)
Typical Transitions for Benzodiazepines:
The following workflow diagram illustrates the complete LC-MS/MS analytical process:
Figure 1: LC-MS/MS Analytical Workflow for this compound Detection in Biological Matrices
2.2.1 Principle and Applications: High-resolution mass spectrometry offers a powerful alternative to targeted MS/MS methods, particularly for the detection of emerging designer benzodiazepines like this compound that may not be included in conventional screening panels. HRMS enables untargeted screening and retrospective data analysis without the need for reference standards during initial method development. This approach is especially valuable in drug checking services and emergency toxicology where unknown substances need to be identified [3].
2.2.2 Sample Preparation for HRMS:
2.2.3 HRMS Instrumental Parameters:
2.2.4 Data Processing for Untargeted Screening:
2.3.1 Principle and Applications: The analysis of dried blood stains (DBS) represents an alternative approach for toxicological analysis when conventional blood or urine samples are unavailable. This method is particularly relevant in forensic investigations where blood evidence is recovered from crime scenes, and can provide valuable information about drug exposure prior to criminal acts. The stability of benzodiazepines in dried blood stains extends the detection window compared to liquid blood samples [6].
2.3.2 Sample Collection and Preparation:
2.3.3 HPLC-MS Analysis:
Robust method validation is essential for generating reliable data for this compound detection. The following table summarizes key validation parameters and typical acceptance criteria based on published methods for designer benzodiazepines:
Table 2: Method Validation Parameters and Typical Performance Characteristics for Benzodiazepine Analysis
| Validation Parameter | Acceptance Criteria | Reported Performance for Benzodiazepines |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-noise ≥3:1 | 0.1-2.0 ng/mL (varies by compound and matrix) [8] [9] |
| Limit of Quantification (LOQ) | Signal-to-noise ≥10:1, accuracy 80-120%, precision ≤20% | 1.0-6.0 ng/mL in urine; compound-dependent in blood [1] [7] |
| Linearity | r² ≥ 0.990 | 2-300 ng/mL in urine; 1-500 ng/mL in blood [1] [7] |
| Accuracy | 80-120% of theoretical value | 80-120% for most compounds [1] |
| Precision | Intra-day and inter-day RSD ≤15% | ≤15% for most analytes [1] [4] |
| Extraction Recovery | Consistent and ≥70% | 55-100% (depends on extraction method) [7] [2] |
| Matrix Effects | Consistent internal standard response | Ionization suppression/enhancement <25% [5] |
The interpretation of this compound concentrations in biological samples requires careful consideration of available reference data. While specific concentration ranges for this compound are not yet well-established in the literature, data for structurally similar designer benzodiazepines can provide preliminary guidance:
Table 3: Blood Concentrations of Selected Designer Benzodiazepines in Forensic Cases
| Compound | Number of Cases | Median Concentration (mg/L) | Range (mg/L) | Associated with Impairment |
|---|---|---|---|---|
| Diclazepam | 334 | 0.0096 | 0.0016-0.25 | Yes (in 19 of 25 mono-intoxication cases) [5] |
| Etizolam | 40 | 0.054 | 0.015-0.30 | Yes [5] |
| Flubromazolam | 20 | 0.0056 | 0.0004-0.036 | Yes [5] |
| Clonazolam | 22 | 0.0041 | 0.0017-0.053 | Yes [5] |
| Phenazepam | 138 | 0.022 | 0.0018-0.85 | Yes [5] |
3.3.1 Matrix Effects: Ion suppression or enhancement is a significant challenge in LC-MS-based methods, particularly when analyzing complex biological matrices. To mitigate these effects:
3.3.2 Metabolite Identification: this compound is likely to undergo hepatic metabolism similar to other benzodiazepines. Potential metabolites should be considered:
3.3.3 Stability Considerations:
The detection and quantification of this compound in biological matrices requires sophisticated analytical approaches, with LC-MS/MS and HRMS representing the most reliable current methodologies. The protocols detailed in these application notes provide researchers with robust tools for identifying this emerging designer benzodiazepine in various biological specimens. As the landscape of novel psychoactive substances continues to evolve, untargeted screening approaches and method flexibility will become increasingly important for public health protection and forensic investigation. Further research is needed to establish correlations between blood concentrations and impairment effects specifically for this compound, and to identify its major human metabolites for comprehensive detection in forensic and clinical contexts.
This compound is an analytical reference standard categorized as a benzodiazepine, intended for research and forensic applications [1].
| Property | Description |
|---|---|
| CAS No. | 87213-50-1 [1] |
| Molecular Formula | C₁₇H₁₂BrClN₄ [1] |
| Molecular Weight | 387.7 g/mol [1] |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] |
| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl [1] |
| Structural Features | Triazolo-benzodiazepine derivative with bromine (8-position) & chlorine (2-position phenyl ring) [1] |
Designer benzodiazepines like this compound complicate toxicological screening, and advanced techniques like LC-MS/MS or UHPLC-MS/MS are required for reliable identification [1].
This compound's high potency and low therapeutic index are key challenges. Its triazole ring fused to the benzodiazepine core enhances affinity for GABAₐ receptors compared to classical benzodiazepines [1]. This high potency means it is active at very low concentrations in biological samples, requiring highly sensitive instrumentation to detect it.
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. This technique combines high-resolution separation with sensitive and selective mass detection, which is necessary for identifying and quantifying potent compounds like this compound in complex biological matrices [2] [3] [4].
A solid sample preparation workflow is critical for success. The general workflow for blood-based samples is outlined below; specific steps may vary [2] [3].
Chromatographic and mass spectrometry conditions must be optimized. The following table summarizes parameters that can serve as a starting point for method development, synthesized from recent literature [2] [3] [4].
| Parameter | Recommended Setting / Consideration |
|---|---|
| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 50-100 mm, 1.7-1.8 μm) [3] [4] |
| Mobile Phase | Solvent A: 0.01-0.1% Formic acid in water [3] [4] Solvent B: Acetonitrile or Methanol [3] [4] | | Elution | Gradient elution (e.g., from 10% B to 95% B over 1.8 min) [3] | | Flow Rate | 0.4 mL/min [3] | | Ionization Mode | Electrospray Ionization (ESI), Positive mode [3] [4] | | MS Detection | Multiple Reaction Monitoring (MRM) [3] [4] | | Data Analysis | Use stable isotope-labeled internal standards (e.g., this compound-d4) for accurate quantification [4]. |
Current data suggests this compound is not yet widespread. A June 2025 report from a Vancouver Island drug checking service detected this compound in only 1 out of 200 expected opioid-down samples, and it was correctly identified in the single expected this compound sample submitted [5]. However, continuous monitoring is vital as the designer drug market evolves rapidly [6].
This compound (also known as Clobromazolam) is a potent benzodiazepine derivative that has emerged as a designer drug. It was first synthesized in the 1980s but never developed for medical use, later appearing on the illicit drug market [1]. A significant challenge in its analysis is cross-reactivity in immunoassays due to its structural similarity to other benzodiazepines, which can lead to false positives or an inability to distinguish it from related substances [2]. Furthermore, this compound was recently identified for the first time in a drug-checking program in April 2025, confirming its presence in the current unregulated drug supply [3].
To ensure accurate identification, specific and high-resolution techniques are required. The following table summarizes the key methodologies.
| Method Category | Specific Techniques | Key Application / Advantage | Example Biological Matrices |
|---|---|---|---|
| Immunoassay (Screening) | ELISA, RIA, LFA, FPIA, KIMS [4] | Rapid screening; high risk of cross-reactivity with other benzodiazepines [2] | Urine, Saliva [4] |
| Chromatography | GC-MS, HPLC (with UV detection) [4] [5] | Separation of compound mixtures; HPLC method validated for BZDs in serum [5] | Blood, Serum, Urine [4] [5] |
| High-Resolution Mass Spectrometry | LC-HRMS (Orbitrap), LC-MS/MS [2] [6] | Definitive confirmation; accurate mass measurement; can distinguish closely related structures [2] [6] | Urine, Street Drug Samples [2] [6] |
This method, adapted from a study analyzing 28 designer benzodiazepines, is highly suitable for detecting this compound [2].
1. Our immunoassay screen is positive for benzodiazepines, but the confirmation test is negative. Could this compound be the cause? This is a plausible scenario. Immunoassays are designed to detect a class of drugs and often cannot differentiate between specific analogs. A positive screen with a negative confirmation could indicate the presence of a designer benzodiazepine like this compound, which may cross-react in the initial screen but is not included in the targeted panel of your confirmation method [2]. To investigate, you would need to use an untargeted or broader targeted HRMS method.
2. What is the best way to add this compound to an existing targeted LC-MS/MS method? You will need a certified reference standard of this compound. The process involves:
3. We are analyzing complex street drug mixtures. How can we identify unknown benzodiazepines like this compound without a reference standard? High-resolution mass spectrometry is the preferred technique. The workflow involves a data-dependent acquisition (DDA) approach to identify unknown compounds [6]. The following diagram illustrates this non-targeted screening workflow:
This compound is an analytical reference standard categorized as a designer benzodiazepine (DBZD). Its structural classification is a triazolo-benzodiazepine derivative, which enhances its affinity for GABAₐ receptors compared to classical benzodiazepines [1].
The table below summarizes the key information available for this compound.
| Property/Aspect | Description |
|---|---|
| CAS Number | 87213-50-1 [1] |
| Molecular Formula | C₁₇H₁₂BrClN₄ [1] |
| Molecular Weight | 387.7 g/mol [1] |
| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] |
| Regulatory Status (as of Apr 2025) | Not controlled under the UN Single Convention on Narcotic Drugs; uncontrolled in the US as of Aug 2025 [2] [1] |
| Primary Analysis Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established technique for reliable identification and quantification [3] [4] [1]. |
| Reported Concentrations | Specific LOD/LOQ for this compound not found. For similar DBZDs, a developed LC-MS/MS method for 38 benzodiazepines in blood reported an LOD of 0.1 ng/mL and an LOQ of 1 ng/mL [4]. |
While a protocol specific to this compound was not detailed, the following workflow synthesizes the standard methodology for detecting benzodiazepines in biological samples using LC-MS/MS, as described in the literature [3] [4]. This can serve as a foundational guide.
From the available literature, here are critical factors to consider for the analysis of this compound and other designer benzodiazepines:
The key to enhancing sensitivity lies in moving beyond traditional screening methods to more advanced mass spectrometry techniques, particularly when dealing with complex biological samples [1].
The table below summarizes the core characteristics of different analytical approaches:
| Technique | Key Feature for Sensitivity Improvement | Best Suited For |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) [2] [3] | Accurate mass measurement; untargeted data acquisition (DDA/DIA) enables retrospective analysis without re-injecting samples. [3] | Discovering unknown or unexpected novel benzodiazepines; wide-scope screening. [2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] | High specificity and sensitivity with Multiple Reaction Monitoring (MRM); considered a gold standard for confirmation. [1] [4] | Targeted, quantitative analysis of known benzodiazepines in biological matrices. [4] |
| Paper-Spray Mass Spectrometry (PS-MS) [2] | Minimal sample preparation; rapid analysis; capable of trace detection in complex street-drug mixtures. [2] | Rapid screening of non-biological samples (e.g., seized drugs, powders). [2] |
Implementing a sensitive method involves the entire workflow, from sample preparation to data analysis. Here are two recommended pathways:
For targeted analysis of known compounds, a validated LC-MS/MS method is highly effective. The following workflow is adapted from a method developed for five common benzodiazepines in human urine [4]:
Q1: Our current immunoassay screening lacks sensitivity for novel benzodiazepines. What is the most effective upgrade path?
Q2: We are seeing unknown peaks in our chromatograms. How can we determine if they are novel benzodiazepines?
Q3: Our sample preparation for blood seems to cause inconsistent recovery. How can we improve it?
Many benzodiazepines, including midazolam and alprazolam, are conformational enantiomers [1] [2]. Despite having no stereogenic centers, their non-planar seven-membered diazepine ring lacks reflection symmetry, making the molecule chiral [1] [3]. This chirality is "labile" because the two enantiomers (designated Rp and Sp) rapidly interconvert at room temperature through a simple "ring-flip" [1] [2] [3]. This interconversion poses the primary challenge for their chromatographic separation.
The following diagram illustrates the experimental decision-making workflow for tackling such separations:
Here are detailed protocols for key experiments cited in recent literature.
1. Low-Temperature Enantioselective HPLC for Interconverting Species
This method is essential for physically separating rapidly interconverting enantiomers [2].
| Aspect | Specification |
|---|---|
| Objective | Separate and study conformational enantiomers of fused triazole/imidazo benzodiazepines (e.g., alprazolam, midazolam) [2]. |
| Key Principle | Cooling the system to slow enantiomerization kinetics, allowing separation on a time scale faster than interconversion [2]. |
| Column | Chiralpak IA (250 mm × 4.6 mm) [2]. Other suitable CSP: Chiralpak IG-3 [1]. |
| Mobile Phase | Normal Phase: n-Hexane / Dichloromethane / Methanol (55:44:1, v/v/v) [2]. |
| Reversed Phase: Acetonitrile / Water mixtures. Note: A dual HILIC-RP retention mechanism is observed, with a crossover around 15% water [1]. | |
| Temperature | Sub-ambient, often as low as -25 °C to -30 °C [2]. |
| Flow Rate | 1.0 mL/min [2]. |
| Detection | UV detector [2]. |
2. Determining Enantiomerization Barriers via Dynamic HPLC (DHPLC)
When a plateau appears between enantiomer peaks, it indicates on-column interconversion. This method quantifies the energy barrier for that process [1] [2].
| Aspect | Specification |
|---|---|
| Objective | Determine the apparent enantiomerization barrier (ΔG‡) of a stereolable drug like midazolam [1]. |
| Key Principle | Computer simulation of the "deformed" chromatographic profile using a stochastic model to extract apparent rate constants (kapp) [1] [2]. |
| Procedure | 1. Run DHPLC experiments at multiple temperatures [1]. 2. Input separation/retention factors and efficiency data from the chromatogram into a simulation program [1]. 3. Iteratively adjust kapp values until the simulated profile matches the experimental one [1]. 4. Calculate ΔG‡ from the kapp using transition state theory [1]. | | Note | The chiral stationary phase can slightly perturb the barrier measurement. Using shorter UHPLC columns (e.g., 50 mm Chiralpak IG-U) minimizes this effect, yielding results closer to off-column techniques [1]. |
3. Validated HPLC Method for Mixture Analysis
This is a robust, stability-indicating method for quantifying benzodiazepines in various matrices, which can be adapted for quality control [4].
| Aspect | Specification |
|---|---|
| Objective | Simultaneous separation and analysis of a mixture of bromazepam, medazepam, and midazolam [4]. |
| Column | Reversed-Phase C18 Column [4]. |
| Temperature | 50 °C [4]. |
| Mobile Phase | Ammonium Acetate (0.05 M) / Methanol / Acetonitrile (30:45:25, v/v/v). pH adjusted to 9.0 with ammonia solution [4]. |
| Flow Rate | 1.0 mL/min [4]. |
| Detection | UV at 240 nm [4]. |
| Validation | The method was validated for linearity, precision, accuracy, and robustness. Applied successfully to pharmaceutical preparations and spiked serum samples [4]. |
Q1: Why do I see a plateau or a "bridge" between the two peaks of my benzodiazepine enantiomers? This is a classic sign of on-column enantiomerization [2]. The interconversion between the two conformational enantiomers is happening on a time scale similar to the chromatographic run time. To resolve this, you need to lower the column temperature further to slow down the interconversion kinetics [2].
Q2: My peaks are broad or have poor resolution. What can I optimize?
Q3: What is the typical enantiomerization energy barrier for compounds like Phenazolam? While data for this compound is not explicitly provided, barriers for structurally related fused benzodiazepines are well-studied. For example:
For more persistent issues, consider these advanced insights:
The table below summarizes the key identifying information for this compound, which is foundational for mass spectrometry analysis [1].
| Property | Description |
|---|---|
| Systematic IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
| Molecular Formula | C₁₇H₁₂BrClN₄ |
| Molecular Weight | 387.7 g/mol |
| CAS Number | 87213-50-1 |
| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |
While direct parameters for this compound are unavailable, recent research on illicit drug samples provides a strong methodological foundation for developing your own protocols.
The following workflow diagram outlines the core stages for developing a quantitative LC-MS/MS method, adaptable for this compound analysis.
Here are answers to potential FAQs that address common challenges in MS analysis, framed using general principles.
FAQ: Why am I getting a weak or no signal for this compound?
FAQ: How can I improve the selectivity of my analysis for this compound?
To obtain the specific parameters you need, I suggest the following actions:
From the search results, I can confirm the basic identity of the compound you are researching:
| Property | Description |
|---|---|
| Systematic Name | Clobromazolam [1] |
| Synonym | This compound [1] |
| CAS Number | 87213-50-1 [1] |
| Matrix for Standard | Methanol [1] |
The search results indicate that this compound is part of a class of drugs known as designer benzodiazepines (DBZs) [2]. There is a recognized lack of research on the pharmacokinetics and analytical methods for these substances, which makes them potentially dangerous and unpredictable [2]. This lack of published, specific data is the primary reason detailed extraction protocols are unavailable.
While specific data for this compound is absent, the broader scientific literature on benzodiazepine analysis provides a reliable starting point for developing your own optimized methods. The following workflow outlines a systematic approach to this process.
Here are key considerations for the steps outlined above, based on techniques used for other benzodiazepines [3]:
Q: Why is there so little published data on this compound analysis? A: this compound is a designer benzodiazepine that is not approved for medical use. Consequently, it has not undergone the rigorous analytical method development and validation that is standard for pharmaceutical compounds. Most existing data comes from forensic and clinical toxicology reports.
Q: What is the most important factor in achieving high recovery? A: The extraction and clean-up step is often the most critical. Inefficient partitioning of the analyte from the sample matrix or inadequate removal of interfering substances are common points of analyte loss. Systematically optimizing your LLE, SALLE, or SPE protocol is essential.
Q: How can I improve my detection limits? A: Focus on pre-concentration during the extraction process. Methods like SPE and SPME are designed to enrich the analyte. Using highly sensitive and specific detection like MS/MS also significantly lowers the limits of detection [3].
Given the lack of specific data, I suggest you treat this compound as a novel analyte and systematically optimize each step of the workflow, using general benzodiazepine chemistry as your guide.
Immunoassays are common initial screening tools, but their ability to detect designer benzodiazepines depends heavily on the specific assay's cross-reactivity. The table below summarizes findings from systematic studies on this issue.
| Immunoassay | General Performance for Designer BZDs | Key Findings from Studies |
|---|---|---|
| KIMS II | High degree of reactivity [1] | Shows a high degree of reactivity for spiked parent substances and authentic urine specimens [1]. |
| CEDIA | High degree of reactivity [1] | Along with KIMS II, shows the highest degree of reactivity; often includes enzymatic hydrolysis, improving detection [1]. |
| HEIA | High cross-reactivity generally observed [1] | Generally high cross-reactivity was noted for a panel of 13 designer benzodiazepines in spiked samples [1]. |
| EMIT II Plus | Lower degree of reactivity [1] | Shows the lowest degree of reactivity for both spiked standards and authentic urine samples [1]. |
| ARK HS Benzodiazepine II | Fairly high sensitivity [2] | A newer immunoassay demonstrating high sensitivity (over 0.90) and good performance for traditional and some designer benzodiazepines [2]. |
> Critical Note: A major review highlighted that manufacturer package inserts for immunoassays often contain sparse cross-reactivity data for designer drugs, complicating the interpretation of screening results [3]. The specific cross-reactivity data for phenazolam (clobromazolam) is not detailed in the available studies, so dedicated in-house verification is strongly recommended.
For definitive identification and quantification, chromatographic techniques coupled with mass spectrometry are the gold standard.
This protocol can be used to empirically test the cross-reactivity of this compound in your immunoassay.
1. Principle: Determine the lowest concentration of this compound that causes a response equal to or greater than the assay's cutoff concentration for the target molecule [5]. 2. Materials: - Purified this compound analytical standard [6]. - Drug-free urine or blood matrix. - Commercial immunoassay kit and required instrumentation. - LC-MS/MS system for confirmation (optional but recommended). 3. Procedure: a. Prepare a stock solution of this compound and serially dilute it in the drug-free matrix to create a calibration curve spanning expected concentrations. b. Process these spiked samples according to the standard immunoassay protocol. c. Analyze the data to determine the apparent concentration (if quantitative) or the positive/negative result at each spike level. 4. Acceptance Criteria: A cross-reactive compound will produce a positive immunoassay result at a toxicologically relevant concentration.
The workflow for this verification process is outlined below.
Q1: Our immunoassay screen is negative for benzodiazepines, but we have strong clinical suspicion of this compound use. How is this possible? This is a classic false negative result. It can occur if the specific immunoassay used (e.g., EMIT II Plus) has low or no cross-reactivity with this compound [1] [3]. Confirmation with a more specific method like LC-MS/MS is required in such cases [2].
Q2: Can computational methods help predict if this compound will cross-react with our assay? Yes. Chemoinformatic methods that calculate molecular similarity to the assay's target hapten can predict the probability of cross-reactivity [5]. Compounds with high 2D structural similarity (e.g., a high Tanimoto coefficient using MDL public keys) are more likely to cross-react. This can help prioritize compounds for empirical testing.
Q3: Why is enzymatic hydrolysis of urine samples recommended before immunoassay screening? Many benzodiazepines, including some designer ones, are extensively metabolized and excreted in urine as glucuronide conjugates [2]. Enzymatic hydrolysis with β-glucuronidase converts these conjugates back to the parent compound or free metabolite, significantly improving the assay's detection sensitivity [2].
This compound (also known as Clobromazolam) is a designer benzodiazepine characterized by a triazolo ring fused to a benzodiazepine core, with bromine and chlorine substituents [1]. Its molecular formula is C₁₇H₁₂BrClN₄, and it has a molecular weight of 387.7 g/mol [1].
This structural profile is typical of triazolo-benzodiazepines, which are noted for their high affinity for GABAA receptors and potential for extended half-lives, increasing the risk of accumulation with repeated dosing [1]. The primary challenge in its detection stems from its low concentration in biological samples and the presence of structurally similar analogs in the drug supply [1] [2].
While specific human metabolic pathways for this compound are not yet fully characterized in the available literature, insights can be drawn from its structural class.
Due to low expected concentrations and complex sample matrices, highly sensitive and selective techniques are required. The following table compares the most relevant methods.
| Technique | Key Strength | Key Limitation | Best Use Case |
|---|---|---|---|
| LC-QTOF-MS [2] [4] | Untargeted screening; accurate mass measurement for unknown ID; wide scope (>1200 drugs) | High instrument cost; requires expert data interpretation | Gold standard for non-targeted discovery of novel substances and metabolites [4]. |
| LC-MS/MS (QqQ) [2] | High sensitivity & specificity for targeted quantitation; fast | Limited to pre-defined target list; may miss novel analogs | Ideal for high-throughput, quantitative analysis of known targets. |
| GC-MS [5] [4] | Robust, reliable; extensive spectral libraries | Requires derivatization for some compounds; longer analysis time | Reliable confirmatory testing, especially when coupled with LC methods. |
| High-Res Paper-Spray MS [2] | Minimal sample prep; rapid analysis; trace detection in complex street-drug matrices | Emerging technique; not yet widely established for metabolites | Promising for direct, high-throughput screening of drug samples. |
> Expert Recommendation: For the most comprehensive coverage, a combination of LC-QTOF-MS for untargeted screening and LC-MS/MS (QqQ) for sensitive quantification is considered the best practice in forensic and clinical toxicology [2] [4].
Effective sample preparation is critical for isolating this compound from interfering compounds.
This protocol is adapted from recent research using high-resolution mass spectrometry for novel psychoactive substances [2] [4].
This is a generalized protocol for extracting benzodiazepines from blood or urine, based on established methodologies [5] [3].
The following table summarizes common experimental challenges and proposed solutions based on current research.
| Challenge | Potential Impact | Mitigation Strategy |
|---|---|---|
| Low analyte concentration [1] | False negatives; inability to detect metabolites. | Use highly sensitive LC-MS/MS systems; employ concentration steps in sample prep. |
| Lack of reference standards [2] | Cannot confirm identity or perform quantification. | Rely on high-resolution MS for accurate mass and formula; use in silico fragmentation tools [2]. |
| Complex sample matrix [2] | Ion suppression; signal interference. | Use robust sample clean-up (SPE); employ internal standards (preferably deuterated). |
| Structural similarity to analogs [1] | Misidentification. | Utilize high-resolution LC separation; rely on unique MS/MS fragment ions. |
I hope this technical support guide provides a solid foundation for your work on this compound.
Designer benzodiazepines share similar chemical structures and properties, allowing established methods to be adapted for new analogs like Phenazolam. The core approach combines efficient sample preparation with highly selective mass spectrometric detection [1] [2].
Sample Preparation Techniques Proper sample preparation is crucial for isolating analytes from complex biological matrices and minimizing interference [1].
| Technique | Principle | Common Applications | Key Considerations |
|---|---|---|---|
| Solid-Phase Extraction (SPE) [1] | Analyte adsorption onto solid sorbent, washed, and eluted | Blood, plasma, serum | High purity; can be automated |
| Liquid-Liquid Extraction (LLE) [1] | Partitioning of analyte between two immiscible liquids | Various biological fluids | Can be time-consuming; may co-extract impurities |
| Protein Precipitation | Denaturation of proteins to release analytes | Crude sample pre-treatment | Fast but less selective; often combined with other methods |
Detection and Quantification Methods Liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS) is the gold standard for definitive identification and accurate quantification of designer benzodiazepines in forensic and clinical toxicology [1] [2].
This protocol, adapted from a method used for several designer benzodiazepines, can be a template for method development [2].
1. Sample Preparation (SPE)
2. Instrumental Analysis (UHPLC-MS/MS)
3. Method Validation Once a method for this compound is developed, it must be validated. Key parameters include:
| Issue | Possible Causes | Potential Solutions |
|---|---|---|
| Poor Chromatographic Peaks | Column degradation, mobile phase issues, ion suppression | Use a guard column; freshly prepare mobile phase; optimize sample cleanup to reduce matrix effects. |
| Low Sensitivity | Inefficient ionization, poor extraction recovery, matrix effects | Optimize MS source parameters and MRM transitions; evaluate different SPE sorbents or elution solvents. |
| Inconsistent Results | Instrument drift, incomplete sample preparation, hydrolysis of analyte | Use stable isotope-labeled internal standards; ensure consistent and complete sample preparation steps. |
The following diagram outlines the logical workflow for developing and validating an analytical method for a new substance when reference standards are unavailable.
Q1: What is the expected potency of this compound compared to alprazolam or clonazepam? Based on user reports from non-scientific forums, this compound is considered an extremely potent compound. Some estimates suggest:
Q2: Why is there so little peer-reviewed data on this compound? Designer benzodiazepines like this compound are primarily produced for the illicit drug market as "research chemicals" and have never undergone formal pharmaceutical development [4]. This means their safety, toxicology, pharmacokinetics, and analytical standards are not available in the scientific literature, creating significant knowledge gaps and risks [4].
Q3: How can I ensure my method is selective for this compound? The highest selectivity is achieved by using tandem mass spectrometry (MS/MS). Monitor at least two specific precursor ion > product ion transitions for this compound. The ratio of these transitions should be consistent in both standards and real samples. Also, use chromatographic separation to distinguish this compound from other isobaric compounds or metabolites [2].
The core structural difference lies in the substitution on the phenyl ring at the 6-position of the triazolobenzodiazepine core. This alteration influences their physical properties, receptor binding, and metabolism.
| Feature | Bromazolam | Phenazolam |
|---|---|---|
| IUPAC Name | 8-bromo-6-phenyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [2] [3] |
| Molecular Formula | C₁₇H₁₃BrN₄ [1] | C₁₇H₁₂BrClN₄ [2] [3] |
| Molecular Weight | 353.223 g·mol⁻¹ [1] | 387.67 g·mol⁻¹ [3] |
| Structural Difference | Phenyl group at R6 | 2-chlorophenyl group at R6 |
| GABAA Binding Affinity (Ki, nM) | α1: 2.81; α2: 0.69; α5: 0.62 [1] | No quantitative data available [4] |
| Reported Potency (vs. Alprazolam) | Similar potency (common dose 1-2 mg) [1] | Anecdotally more potent; ~2x alprazolam potency [5] |
| Primary Metabolic Pathways | CYP3A4, CYP2C19, CYP2B6 (Phase I); UGT1A4, UGT2B10 (Phase II) [1] | No specific data available. Likly similar to bromazolam but influenced by chlorine substitution. |
The following diagram illustrates the core structure and the key difference at the R6 position.
Key implications of the structural difference:
For bromazolam, some quantitative data is available from scientific literature. The following table summarizes a key receptor binding assay protocol and its findings, which could serve as a template for characterizing this compound.
| Aspect | Experimental Details |
|---|---|
| Objective | Determine binding affinity (Ki) of bromazolam at human GABAA receptor subtypes [1]. |
| Experimental Protocol | 1. Receptor Preparation: Use cell membranes expressing recombinant human GABAA receptors (e.g., α1β2γ2, α2β2γ2, α5β2γ2 subtypes). 2. Radioligand Binding: Incubate receptor preparation with a known radiolabeled benzodiazepine (e.g., [³H]Flunitrazepam) and increasing concentrations of the test compound (bromazolam). 3. Measurement: Measure the displacement of the radioligand by the test compound using scintillation counting. 4. Data Analysis: Use nonlinear regression analysis (e.g., one-site competition model) to calculate the inhibition constant (Ki). | | Key Results | Bromazolam showed high, sub-nanomolar affinity for α2 and α5 subunits, and low nanomolar affinity for α1 [1]. |
The available information, summarized above, highlights several critical research gaps:
For reference, here is key pharmacological data for common benzodiazepines, which can serve as a baseline for any new compound analysis.
Table: Pharmacological Profile of Traditional Benzodiazepines [1]
| Benzodiazepine | Onset of Action (minutes) | Half-life (hours, including active metabolites) | Comparative Oral Dose (mg, per Ashton Manual) |
|---|---|---|---|
| Alprazolam (Xanax) | 15 - 30 | 6 - 20 | 0.5 mg |
| Chlordiazepoxide (Librium) | 15 - 30 | 5 - 100 | 10 mg |
| Clonazepam (Klonopin) | 15 - 30 | 18 - 39 | 0.5 mg |
| Diazepam (Valium) | 0 - 15 | 20 - 100 | 10 mg |
| Lorazepam (Ativan) | 15 - 30 | 10 - 20 | 1 mg |
| Oxazepam (Serax) | 30 - 60 | 3 - 21 | 15 mg |
| Temazepam (Restoril) | 30 - 60 | 10 - 20 | 30 mg |
Benzodiazepines exert effects by enhancing GABAergic inhibition in the central nervous system. The diagrams below outline the core mechanism and a general experimental workflow for profiling a new benzodiazepine.
Diagram 1: Benzodiazepine Signaling Pathway. BZDs bind at the α-γ interface of the GABA-A receptor, acting as positive allosteric modulators to enhance GABA-induced chloride ion influx, leading to neuronal hyperpolarization and CNS inhibition [2] [3] [4].
Diagram 2: Generalized Experimental Workflow for Benzodiazepine Profiling. A standard approach involves sequential testing from molecular receptor binding to in vivo effects and pharmacokinetics [5] [6] [3].
The table below summarizes the available data on flubromazolam from scientific literature. No equivalent data for phenazolam was found in the search results.
| Characteristic | Flubromazolam |
|---|---|
| Structural Class | Triazolobenzodiazepine (TBZD); triazolo-analogue of flubromazepam [1] [2] |
| Chemical Name | 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2] |
| Molecular Formula | C₁₇H₁₂BrFN₄ [2] |
| Molecular Weight | 371.213 g·mol⁻¹ [2] |
| Primary Molecular Target | Positive allosteric modulator of the GABAA receptor [1] |
| Reported Potency | Highly potent; significant sedation at 0.5 mg [3] [2] |
| Reported Clinical Effects | Heavy hypnosis/sedation, long-lasting amnesia, anxiolysis, muscle relaxation, euphoria, loss of control, rapid tolerance development [1] [3] |
| Toxicity & Overdose | Life-threatening reactions observed at 3 mg; can cause prolonged coma, respiratory failure, bradycardia, and rhabdomyolysis [3] [2] |
| Metabolism | Substrate of Cytochrome P450 3A4/5 (CYP3A4/5); major metabolites are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam [3] |
| Legal Status (Example) | In the U.S., it is temporarily placed in Schedule I (as of July 2023 until at least July 2026) [2] |
The search results contained a single, non-quantitative reference to this compound. A June 2025 report from a substance checking service in Canada listed one sample that was expected to be this compound and confirmed its presence, indicating it is a substance with recognized use [4].
For researchers, understanding the methodologies used to study these substances is crucial. The following table outlines key experimental approaches identified for flubromazolam.
| Experimental Aspect | Reported Protocols & Findings for Flubromazolam |
|---|---|
| Pharmacokinetic Studies | In vitro half-life: 182 minutes. Terminal elimination half-life in vivo estimated at 10-20 hours. Drug interactions (e.g., with CYP3A4 inhibitors like fluoxetine) can prolong duration of action [3]. |
| Analytical Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary method for confirmation and quantification in biological matrices like serum and urine [3]. |
| Toxicology & Case Reports | Analyses of serum concentrations in documented cases: 59 ng/mL (in deep coma), 7.4 ng/mL and 8.6 ng/mL (in a sedated, healthy volunteer) [3]. |
While the exact binding for each analog may vary, designer benzodiazepines like flubromazolam are understood to exert their effects through the GABAA receptor. The diagram below illustrates this general signaling pathway.
The disparity in available data highlights a common challenge in researching novel psychoactive substances (NPS).
To proceed with your comparison guide, you may need to consult specialized forensic and toxicology databases directly or await the publication of primary research on this compound.
The table below summarizes the key pharmacological and clinical data for triazolam, synthesized from the available research [1] [2] [3].
| Parameter | Triazolam Data |
|---|---|
| Drug Class | Triazolobenzodiazepine [2] |
| Primary Indication | Short-term treatment of insomnia; pre-procedural anxiolysis (e.g., in dentistry) [2] [4] |
| Key Molecular Targets | GABAA Receptor (positive allosteric modulator); Benzodiazepine binding site [5] |
| Efficacy (vs. Placebo) | Acute Treatment: Superior to placebo (SMD: 0.36–0.83) [1]. Sleep Laboratory Results: Effective in reducing sleep onset latency and increasing total sleep time [3]. |
| Common Adverse Events | Anterograde amnesia, drowsiness, dizziness, confusion, psychomotor impairment, rebound insomnia upon discontinuation [2] [4]. |
| Tolerability & Safety | Higher incidence of adverse events vs. placebo [1]. Higher dropouts due to side-effects than eszopiclone, daridorexant, and suvorexant [1]. Boxed FDA warning for risks of abuse, dependence, and withdrawal [2]. |
| Pharmacokinetics | Half-life: 1.5 - 5.5 hours [2] [5]. Onset of Action: 15-30 minutes [2]. Metabolism: Primarily hepatic via CYP3A4 [2] [5]. Active Metabolites: α-Hydroxytriazolam (minor significance) [6] [2]. |
The data in the table above is derived from rigorous clinical trials. Here are the methodologies behind some key findings:
This compound presents a significant data gap for researchers:
Since a direct comparison is not feasible, the following diagram illustrates the shared mechanism of action for benzodiazepines and a proposed workflow for generating comparative data.
The profound lack of data on this compound versus the well-established profile of triazolam highlights critical challenges:
It is important to first clarify that the compound mentioned in your query, "this compound," is not found in the scientific or regulatory documents I reviewed. The search results consistently refer to a closely related compound named Phenazepam [1].
Phenazepam is a benzodiazepine developed in the 1970s and is characterized by a bromine substitution at the R7 position of its benzyl ring [1]. The following table summarizes its key profile information.
| Property | Description |
|---|---|
| IUPAC Name | 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |
| Molecular Formula | C₁₅H₁₀BrClN₂O [1] |
| Molecular Weight | 349.61 g·mol⁻¹ [1] |
| Main Therapeutic Uses | Anxiety, neurosis-like conditions, insomnia, alcohol withdrawal syndrome, epilepsy (occasionally), muscle spasticity [1] |
| Legal Status (Examples) | • US: Unscheduled at the federal level (not FDA-approved), but illegal for human consumption; Schedule I in Louisiana [1]. • UK: Class C drug [1]. • China: Controlled substance [1]. |
While specific data for phenazepam is limited, the general mechanism of benzodiazepines is well-established. The following diagram illustrates the core binding mechanism shared by classical benzodiazepines.
Benzodiazepines act as positive allosteric modulators of the GABAₐ receptor [2] [3]. They bind specifically to a site formed at the extracellular interface of the α (α1, α2, α3, or α5) and γ2 subunits [4] [5]. This binding increases the receptor's affinity for GABA, enhancing GABA-induced chloride ion flux, which leads to neuronal hyperpolarization and reduced excitability [4] [2].
Benzodiazepines like Phenazolam exert their effects by binding as positive allosteric modulators to a specific site on GABAA receptors [1] [2].
The following table summarizes standard experimental approaches used in the search results to determine the binding properties and functional effects of benzodiazepines.
| Method | Primary Measured Outcome | Typical Experimental Setup (from search results) |
|---|---|---|
| Radioligand Displacement [4] | Apparent binding affinity (IC50/Ki) | Recombinant GABAA receptors (e.g., expressed in HEK293 cells); competition against a radioactive benzodiazepine like [³H]flunitrazepam. |
| Two-Electrode Voltage Clamp (TEVC) [5] [4] | Functional potentiation (EC50) | GABA-induced chloride currents measured in Xenopus laevis oocytes expressing specific GABAA receptor subtypes; modulation by the test compound is measured at low GABA concentrations (EC3-5). |
| Cryo-Electron Microscopy (Cryo-EM) [6] | Precise binding mode and protein-ligand interactions | Structures of full-length human GABAA receptors (e.g., α1β3γ2L) reconstituted in lipid nanodiscs and solved with bound benzodiazepines like diazepam or alprazolam. |
Since quantitative data for this compound is not publicly available, here is a potential pathway and framework you could use to build your comparison.
The diagram below outlines the key stages and decision points in the experimental workflow for characterizing a benzodiazepine's binding and function, based on the methodologies from the search results.
To construct your guide, I suggest the following steps:
The core methods for detecting benzodiazepines in forensic and clinical settings are well-established. The table below summarizes these techniques, which are applicable to both pharmaceutical and designer benzodiazepines like Phenazolam [1].
| Method Category | Specific Techniques | Common Applications & Notes |
|---|---|---|
| Chromatography | LC-MS/MS, GC-MS, HPLC | Gold standard for confirmation; high sensitivity and specificity; can quantify multiple compounds [1] [2]. |
| Immunoassay | ELISA, FPIA, LFA (dipstick tests) | High-throughput initial screening; can have cross-reactivity issues, leading to false negatives for some benzos [1] [3] [4]. |
| Spectroscopy | NMR, FTIR | Provides structural identification; FTIR used in point-of-care drug checking, but has low sensitivity for benzos in mixtures [1] [4]. |
While the general methods above apply, this compound and other designer benzodiazepines present specific challenges that are not always as pronounced for regulated pharmaceuticals.
The following workflow, based on a 2025 study, outlines a validated method for detecting a wide panel of benzodiazepines and Z-drugs in blood, which would be capable of identifying this compound [2]. This illustrates the level of detail required for a reliable analytical method.
Methodology Details [2]:
For researchers and scientists, the key takeaway is that while robust methods exist, the evolving landscape of designer drugs demands continuous method updates and vigilance.
The table below summarizes the known or inferred pharmacokinetic parameters of this compound and several related benzodiazepines. Data for this compound itself is extremely scarce and is primarily inferred from its chemical structure and user reports.
| Compound | Main Metabolic Pathway | Half-Life (Hours) | Key Active Metabolites | Protein Binding | Notes |
|---|---|---|---|---|---|
| This compound [1] | Data lacking; likely hepatic (CYP450) | Data lacking | Data lacking | Data lacking | A triazolobenzodiazepine; potent sedative and hypnotic. Pharmacokinetics are not defined in the literature [1]. |
| Flubromazolam [2] | Data lacking | Data lacking | Data lacking | Data lacking | A triazolo-analogue of flubromazepam; noted for heavy sedation, amnesia, and rapid tolerance development [2]. |
| Clonazolam [2] | Data lacking | Data lacking | Data lacking | Data lacking | A triazolo-analogue of clonazepam; reported to be over twice as potent as alprazolam [2]. |
| Alprazolam [3] [4] | Hepatic (CYP3A4) to α-hydroxyalprazolam and 4-hydroxyalprazolam | 11.2 (mean) | Yes (α-hydroxyalprazolam) | 80% | Rapidly absorbed; peak plasma concentration in 1-2 hours [3] [4]. |
| Lorazepam [5] [6] [7] | Direct glucuronidation (UGT) to lorazepam glucuronide | 12 - 14 | No (inactive metabolite) | ~90% | Not a CYP450 substrate; preferred in hepatic impairment or certain drug interactions [5] [6] [7]. |
| Flunitrazepam [8] | Hepatic (CYP3A4) to 7-aminoflunitrazepam and desmethylflunitrazepam | 18 - 26 | Yes (7-aminoflunitrazepam, desmethylflunitrazepam) | Data lacking | Long duration due to active metabolites; lipophilic [8]. |
For compounds like this compound with no clinical data, researchers rely on chemical analogy and user reports.
Given the lack of data, here are standard methodologies that could be applied to characterize this compound's pharmacokinetics.
The diagram below visualizes the workflow for this in vivo pharmacokinetic study.
This compound, like all benzodiazepines, is believed to exert its effects by binding to the GABA-A receptor. The following diagram illustrates this mechanism and the structural features that influence its potency.